4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSCBJYJWWQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Preamble: A Framework for Novel Compound Characterization
In the landscape of drug discovery and materials science, pyrazole heterocycles are foundational scaffolds, valued for their versatile biological activities and tunable electronic properties.[1][2] The introduction of specific substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic behavior.
This guide focuses on This compound , a novel entity for which extensive experimental data is not yet consolidated in public literature. Therefore, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, providing researchers and drug development professionals with the predictive insights and validated experimental protocols necessary to thoroughly characterize this molecule and others like it. We will proceed from theoretical predictions to detailed, field-proven analytical workflows, explaining not just the how, but the critical why behind each scientific choice.
Section 1: Molecular Structure and Predicted Core Properties
The first step in characterizing any new chemical entity is to establish its fundamental structural and electronic properties. These computed values provide a baseline for experimental design, predicting behavior in various environments. The structure combines a bromine atom at the C4 position, a fluorine atom at C5, and two methyl groups at the N1 and C3 positions, creating a unique electronic and steric landscape.
The electron-withdrawing nature of the halogen atoms is expected to influence the pyrazole ring's basicity and reactivity.[3] Specifically, bromine and fluorine will decrease the electron density of the aromatic system, potentially impacting intermolecular interactions and metabolic stability.
Table 1: Computed Physicochemical & Structural Data for this compound
| Property | Predicted Value / Identifier | Rationale & Significance |
| Chemical Structure | The substitution pattern dictates the molecule's polarity, shape, and potential for hydrogen bonding. | |
| Molecular Formula | C₅H₆BrFN₂ | Confirms the elemental composition and is the basis for exact mass calculation. |
| Molecular Weight | 209.02 g/mol | Essential for all stoichiometric calculations in synthesis and analytical preparations. |
| Exact Mass | 207.9749 Da | Critical for high-resolution mass spectrometry (HRMS) for unambiguous identification. |
| IUPAC Name | This compound | Provides a standardized, unambiguous name for literature and database searches. |
| XLogP3 (Predicted) | ~1.5 - 2.0 | This value suggests moderate lipophilicity, indicating likely solubility in organic solvents and potential for membrane permeability. Based on values for similar structures.[4] |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | A low TPSA, based on related pyrazoles, suggests good potential for oral bioavailability and CNS penetration.[5] |
Section 2: Spectroscopic Identity - The Molecular Fingerprint
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. Below, we outline the expected spectral characteristics and the self-validating protocols to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
-
¹H NMR: Three distinct singlet signals are anticipated: one for the N-CH₃ group, one for the C-CH₃ group, and one for the C5-H proton. The precise chemical shifts will be influenced by the electronic environment created by the halogens.
-
¹³C NMR: Five signals are expected for the five carbon atoms of the pyrazole ring and the two methyl groups. The carbons attached to the bromine and fluorine (C4 and C5) will show characteristic shifts and couplings.
-
¹⁹F NMR: A single signal is expected for the fluorine atom at the C5 position. Its coupling to adjacent protons (if any were present) and carbons can provide further structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is more polar and can be useful if solubility in chloroform is limited.[6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Self-Validation: Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign every proton and carbon signal, confirming connectivity. This cross-validates the 1D data.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
-
Expected Observation: Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic doublet of peaks of nearly equal intensity, separated by 2 Da, will be observed for the molecular ion and any bromine-containing fragments. This is a critical validation checkpoint.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Expected Bands:
-
C-H stretching: Around 2900-3100 cm⁻¹ for the methyl and aromatic C-H bonds.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyrazole aromatic ring.
-
C-F stretching: A strong, characteristic band typically in the 1000-1200 cm⁻¹ region.
-
C-Br stretching: Typically found in the lower frequency "fingerprint" region, around 500-650 cm⁻¹.
-
Section 3: Core Physicochemical Characterization
These properties govern the compound's behavior in solution and solid states, which is fundamental for formulation, purification, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Workflow for Physicochemical Profiling
The following diagram outlines a logical, self-validating workflow for characterizing a novel compound like this compound.
Sources
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An In-depth Technical Guide to 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted spectroscopic properties, and potential applications of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole. As a highly functionalized heterocyclic compound, this molecule represents a valuable scaffold for medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and methyl groups on the pyrazole ring offers a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of novel therapeutic agents. This document synthesizes information from related compounds and established chemical principles to offer a predictive yet scientifically grounded exploration of this specific pyrazole derivative.
Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in the development of a wide range of pharmaceuticals.[1] The pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds.[1] A notable example is Celecoxib, a potent anti-inflammatory drug. The metabolic stability and versatile synthetic accessibility of the pyrazole ring have contributed to its prevalence in drug discovery programs.
The introduction of halogen atoms, particularly fluorine and bromine, into the pyrazole structure can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[2] Consequently, polysubstituted pyrazoles, such as this compound, are of considerable interest to researchers in medicinal chemistry.
Chemical Structure and Predicted Properties
The chemical structure of this compound features a pyrazole ring substituted with a bromine atom at the 4-position, a fluorine atom at the 5-position, and methyl groups at the 1- and 3-positions.
Molecular Formula: C₅H₆BrFN₂
Molecular Weight: 193.02 g/mol
The electronic properties of the ring are influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing halogen atoms. The fluorine atom at the C5 position is expected to have a significant inductive effect, while the bromine at the C4 position will also contribute to the electronic nature of the ring.
Structural Diagram
Caption: Chemical structure of this compound.
Proposed Synthetic Routes
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the pyrazole ring followed by sequential halogenation. The starting material could be 1,3-dimethylpyrazole, which can be synthesized from acetylacetone and methylhydrazine.
Retrosynthesis Diagram
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Proposed Synthesis Protocol
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole
-
To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 1,3-dimethyl-1H-pyrazole.
Step 2: Fluorination of 1,3-dimethyl-1H-pyrazole
-
Dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), to the solution.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, 5-fluoro-1,3-dimethyl-1H-pyrazole, is purified by column chromatography.
Step 3: Bromination of 5-fluoro-1,3-dimethyl-1H-pyrazole
-
To a solution of 5-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a solvent such as chloroform or acetic acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, the reaction is worked up by washing with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by a wash with a saturated sodium bicarbonate solution.
-
The organic layer is dried, filtered, and concentrated to give the crude product.
-
Purification by column chromatography should yield the target compound, this compound.
Predicted Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be predicted.[5][6][7]
| Technique | Predicted Observations |
| ¹H NMR | Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts would likely be in the range of δ 3.5-4.0 ppm for the N-methyl and δ 2.0-2.5 ppm for the C-methyl group. |
| ¹³C NMR | Signals for the two methyl carbons, and three aromatic carbons of the pyrazole ring. The carbon bearing the fluorine (C5) and the carbon bearing the bromine (C4) would show characteristic chemical shifts and coupling with fluorine. |
| ¹⁹F NMR | A singlet for the fluorine atom attached to the pyrazole ring. The chemical shift will be indicative of the electronic environment. |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| IR | Characteristic absorption bands for C-H, C-N, C=C, C-F, and C-Br bonds. |
Reactivity and Potential Applications
The presence of both a fluorine and a bromine atom on the pyrazole ring imparts distinct reactivity to the molecule. The bromine atom at the C4 position is particularly useful as it can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This allows for the introduction of a wide range of substituents at this position, making this compound a versatile building block for the synthesis of compound libraries for drug screening.
The fluorine atom at the C5 position can influence the acidity of the neighboring N-H proton in related pyrazoles and can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Potential Synthetic Transformations
Caption: Potential cross-coupling reactions of this compound.
Given the prevalence of fluorinated pyrazoles in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes, such as kinases and proteases, or as ligands for receptors involved in a range of diseases.
Safety Considerations
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated organic compounds should be followed. Similar brominated pyrazoles are known to be skin and eye irritants. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a promising, albeit currently under-documented, chemical entity with significant potential in the field of medicinal chemistry. Its polysubstituted nature provides a rich platform for synthetic diversification. The predictive synthetic and spectroscopic data presented in this guide offer a solid foundation for researchers to begin experimental work with this compound. Further investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential as a valuable building block in the development of novel therapeutics.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Polysubstituted Pyrazoles—A Multicomponent Approach.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6589.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3326.
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PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 543-549.
- PMC. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(25), 14755-14765.
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Introduction: The Significance of Halogenated Pyrazoles
An In-Depth Technical Guide to 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this five-membered heterocyclic scaffold.[1][2][3] The introduction of halogen atoms, particularly fluorine and bromine, into the pyrazole ring system profoundly influences the molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.[4] The strategic placement of these halogens, as in the case of this compound, can be expected to yield a building block of considerable interest for drug discovery programs and the synthesis of advanced materials.[1][5]
Molecular Structure and Predicted Properties
The proposed structure for this compound features a pyrazole ring substituted with a bromine atom at the 4-position, a fluorine atom at the 5-position, and methyl groups at the 1- and 3-positions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₅BrFN₂ | Based on the proposed structure. |
| Molecular Weight | ~192.01 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow solid or oil | Based on the appearance of similar small molecule halogenated heterocycles.[6] |
| Boiling Point | Not available | Expected to be relatively high due to polarity and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Typical for small organic molecules of this nature. |
| pKa | Not available | The pyrazole ring is weakly basic. |
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, leveraging known methodologies for the construction and functionalization of the pyrazole core.
Pathway A: Late-Stage Halogenation
A plausible and convergent approach involves the synthesis of a 1,3-dimethyl-1H-pyrazole precursor followed by sequential halogenation.
Workflow for Pathway A
Caption: Proposed Synthesis via Late-Stage Halogenation.
Experimental Protocol (Conceptual):
-
Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole:
-
To a solution of 1,3-dimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.
-
The rationale for using NBS is its ability to act as a mild and selective source of electrophilic bromine.
-
Purify the product via column chromatography. The CAS number for 4-bromo-1,3-dimethyl-1H-pyrazole is 5775-82-6.[7]
-
-
Fluorination of 4-bromo-1,3-dimethyl-1H-pyrazole:
-
Dissolve the brominated intermediate in a polar aprotic solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[8]
-
The reaction may require elevated temperatures to proceed.
-
The choice of Selectfluor® is based on its proven efficacy in the fluorination of various heterocyclic systems.[8]
-
Monitor the reaction for the formation of the desired product.
-
Purify the final compound using column chromatography or distillation.
-
Pathway B: Ring Formation from Halogenated Precursors
An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the requisite halogen atoms.
Workflow for Pathway B
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discovery and history of fluorinated pyrazoles
An In-depth Technical Guide to the Discovery and History of Fluorinated Pyrazoles
Abstract
The strategic incorporation of fluorine into the pyrazole scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive overview of the , from the foundational synthesis of the parent heterocycle to the development of blockbuster drugs and advanced agrochemicals. We will explore the causal relationship between the unique properties of fluorine and the enhanced biological activity of these compounds. Key synthetic methodologies, including the seminal Knorr pyrazole synthesis and modern cycloaddition reactions, are detailed with an emphasis on mechanistic understanding and practical application. Through a focused case study on Celecoxib, we illustrate the profound impact of a single trifluoromethyl group on drug design, selectivity, and metabolic stability. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthesis, function, and application of this vital class of molecules.
The Strategic Convergence: Pyrazole and Fluorine
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] First synthesized by Buchner in 1889, its unique physicochemical properties have led to its incorporation into a vast array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][4] The pyrazole core can engage in hydrogen bonding, act as a stable aromatic linker, and its substitution pattern can be readily modified to fine-tune biological activity.[5]
Parallel to the rise of the pyrazole scaffold, the element fluorine has established itself as a "magical element" in medicinal chemistry.[6] Despite its high electronegativity and the strength of the carbon-fluorine bond, the strategic introduction of fluorine can profoundly modulate a molecule's properties.[7][8][9][10] These modulations are not merely incremental; they can fundamentally alter pharmacokinetics and pharmacodynamics by:
-
Blocking Metabolic Degradation: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom or a trifluoromethyl (-CF₃) group at a metabolically vulnerable position (a "soft spot") can significantly increase a drug's half-life.[7]
-
Altering Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can lower the pKa of nearby acidic or basic functional groups, thereby influencing a molecule's ionization state, solubility, and ability to permeate biological membranes.[9]
-
Enhancing Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can enhance binding affinity and selectivity.[9]
-
Modulating Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]
The combination of the versatile pyrazole core with the transformative properties of fluorine has created a powerful synergy, leading to the development of highly effective and stable bioactive compounds.[11][12][13][14] The history of fluorinated pyrazoles is a testament to the power of rational drug design, where understanding the interplay between structure and function has yielded significant therapeutic and commercial success.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The journey into pyrazole chemistry begins in 1883 with Ludwig Knorr.[15][16] His eponymous reaction, the Knorr pyrazole synthesis , remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[17][18] It involves the acid-catalyzed condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[17][19]
The causality behind this reaction lies in the nucleophilicity of the hydrazine and the electrophilicity of the two carbonyl carbons. The mechanism proceeds through a series of imine formation and cyclization steps, ultimately eliminating two molecules of water to form the stable, aromatic pyrazole ring.[18]
Caption: General workflow of the Knorr Pyrazole Synthesis.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for forming two different regioisomers.[15][16] The reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound can influence which carbonyl is attacked first, thereby directing the final regiochemical outcome. This feature, while a potential complication, also offers a handle for synthetic chemists to control the final structure.
The Revolution: Celecoxib and the Rise of Trifluoromethyl Pyrazoles
While fluorinated pyrazoles existed prior to the 1990s, their popularity and significance skyrocketed with the discovery and approval of Celecoxib (brand name Celebrex) in 1998.[11] This event marked a watershed moment, showcasing the immense potential of this chemical class and solidifying the trifluoromethyl-pyrazole motif as a key pharmacophore.
Celecoxib was developed as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation.[20] The prevailing non-steroidal anti-inflammatory drugs (NSAIDs) at the time inhibited both COX-2 and the constitutively expressed COX-1, with the latter inhibition leading to gastrointestinal side effects.[20] The design of a selective COX-2 inhibitor was a major therapeutic goal.
The key structural features of Celecoxib responsible for its selectivity are the diaryl-substituted pyrazole core and, crucially, the sulfonamide (-SO₂NH₂) and trifluoromethyl (-CF₃) groups. The sulfonamide moiety interacts with a specific hydrophilic side pocket in the COX-2 active site (containing Arg⁵¹³), an interaction not possible in the narrower COX-1 active site.[21]
The trifluoromethyl group serves multiple critical functions:
-
Steric Influence: It provides the necessary bulk to orient the molecule correctly within the active site.
-
Metabolic Stability: The -CF₃ group is highly resistant to oxidative metabolism, contributing to the drug's favorable pharmacokinetic profile.[7]
-
Enhanced Lipophilicity: It increases the molecule's lipophilicity, aiding in its absorption and distribution.[7]
The approval of Celecoxib triggered an explosion of interest in fluorinated pyrazoles, with publications and patents on the topic growing exponentially in the subsequent years.[11][13]
Experimental Protocol: Synthesis of Celecoxib
The synthesis of Celecoxib is a classic application of the Knorr pyrazole synthesis, adapted for a fluorinated precursor.[20][22] It is a two-stage process beginning with a Claisen condensation to form the requisite fluorinated 1,3-dione.[22]
Stage 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Rationale: This step creates the fluorinated 1,3-dicarbonyl building block necessary for the subsequent cyclization. A strong base is used to deprotonate the methyl ketone, forming an enolate that acts as the nucleophile. Ethyl trifluoroacetate serves as the electrophilic acylating agent.
-
Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Methanol, Hydrochloric acid.
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) and cooled.
-
4'-Methylacetophenone is added dropwise to the cooled solution, followed by the dropwise addition of ethyl trifluoroacetate.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically overnight) to ensure complete reaction.
-
The reaction is quenched by the addition of aqueous hydrochloric acid to neutralize the base and protonate the product.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dione, which can be purified further if necessary.
-
Stage 2: Cyclocondensation to form Celecoxib
-
Rationale: This is the core Knorr pyrazole synthesis step. The fluorinated dione from Stage 1 is reacted with 4-sulfamoylphenylhydrazine. The use of the hydrazine hydrochloride salt under acidic conditions regioselectively yields the desired 1,5-diarylpyrazole isomer.[22]
-
Materials: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol.
-
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
The mixture is heated to reflux for several hours. The reaction progress is monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).[20]
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces crystallization of the product.
-
The crude product is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[20]
-
The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20]
-
Caption: Key stages in the synthesis of the fluorinated pyrazole drug, Celecoxib.
An Expanding Toolkit: Modern Synthetic Routes to Fluorinated Pyrazoles
The success of Celecoxib spurred the development of more diverse and sophisticated methods for synthesizing fluorinated pyrazoles. While the Knorr synthesis with fluorinated building blocks remains a workhorse, several other powerful strategies have emerged.
[3+2] Cycloaddition Reactions
This class of reactions has become a powerful tool for constructing the pyrazole ring. It involves the reaction of a 1,3-dipole with a dipolarophile. For fluorinated pyrazoles, this can be achieved in two primary ways:
-
Using a Fluorinated Dipolarophile: The reaction of a non-fluorinated 1,3-dipole, such as a diazo compound (e.g., diazomethane), with a fluorinated alkyne or alkene.
-
Using a Fluorinated Dipole: A particularly effective modern approach involves the in situ generation of trifluoromethyldiazomethane (CF₃CHN₂) from stable precursors, which then reacts with a variety of alkynes.[11] This method provides direct access to 3-trifluoromethyl-pyrazoles.
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An In-depth Technical Guide to the Reactivity of the Pyrazole Ring in 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. The strategic introduction of fluorine and bromine substituents onto this privileged heterocycle, as exemplified by 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, offers a powerful tool for modulating physicochemical properties and exploring novel chemical space in drug discovery.[1][2][3][4] This guide provides a comprehensive analysis of the reactivity of this specific pyrazole derivative, elucidating the electronic effects of its substituents and their influence on key transformations. We will delve into electrophilic and nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and metal-halogen exchange, offering both mechanistic insights and practical, field-proven protocols.
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a highly sought-after motif in the design of bioactive molecules. The incorporation of fluorine into pyrazole-containing drug candidates has become increasingly popular due to fluorine's ability to enhance metabolic stability, improve binding affinity, and modulate pKa.[1][2][3][4] The bromine atom, in turn, serves as a versatile synthetic handle, enabling a wide array of late-stage functionalization through cross-coupling reactions.
The subject of this guide, this compound, presents a fascinating case study in substituted pyrazole reactivity. The interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms, the electron-donating nature of the methyl groups, and the inherent electronic characteristics of the pyrazole ring itself creates a nuanced reactivity profile that we will explore in detail.
Electronic Landscape of this compound
To understand the reactivity of our target molecule, we must first dissect the electronic contributions of each substituent.
-
Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. The lone pair on the N1 nitrogen participates in the aromatic sextet, while the N2 nitrogen is more basic and pyridine-like.
-
Fluorine (C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the pyrazole ring.
-
Bromine (C4): Bromine also exhibits an electron-withdrawing inductive effect (-I), though weaker than fluorine. It can also participate in weak resonance donation (+M), but the inductive effect is generally dominant.
-
Methyl Groups (N1 and C3): The methyl groups are weakly electron-donating through an inductive effect (+I), slightly increasing the electron density of the ring.
The cumulative effect of these substituents renders the pyrazole ring electron-deficient, which significantly influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: A Deactivated System
Electrophilic aromatic substitution (EAS) on benzene and other electron-rich aromatic systems is a fundamental transformation in organic synthesis.[5][6][7][8] However, the electron-withdrawing nature of the bromo and fluoro substituents in this compound deactivates the ring towards electrophilic attack.[6]
While EAS reactions on unsubstituted pyrazole typically occur at the C4 position, this position is blocked in our molecule of interest.[9] The remaining C5 position is heavily influenced by the adjacent fluorine atom. Given the deactivating nature of the substituents, forcing conditions would likely be required for any electrophilic substitution to occur. Common EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would be challenging and may lead to decomposition rather than the desired product.
Nucleophilic Aromatic Substitution: A Viable Pathway
In contrast to the challenges with EAS, the electron-deficient nature of the pyrazole ring in this compound makes it a good candidate for nucleophilic aromatic substitution (SNA_r).[10][11][12][13][14] In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
Both the bromine and fluorine atoms can potentially act as leaving groups. The relative reactivity will depend on the specific nucleophile and reaction conditions. Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile, which is favored by a more polarized carbon-halogen bond.[14]
Displacement of the Bromo Group
The C4-Br bond is a prime target for nucleophilic displacement. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
Diagram: Nucleophilic Aromatic Substitution at C4
Caption: Generalized workflow for nucleophilic aromatic substitution at the C4 position.
Experimental Protocol: Amination at C4
This protocol is adapted from established procedures for the amination of halopyrazoles.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| DMSO | 5 mL | - |
Procedure:
-
To a sealed tube, add this compound, the desired amine, and potassium carbonate.
-
Add DMSO and seal the tube.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Displacement of the Fluoro Group
While fluorine is a poorer leaving group than bromine in SN2 reactions, in SNA_r, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This can sometimes lead to the displacement of fluoride.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The Power of the C-Br Bond
The C4-bromo substituent is an invaluable tool for constructing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are workhorses in modern synthetic chemistry and are central to the functionalization of our target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[15][16] This reaction is widely used for the formation of C-C bonds.[15][16]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Key components and steps in a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[17]
| Reagent | Amount | Molar Equiv. |
| This compound | 0.1 mmol | 1.0 |
| Arylboronic acid | 0.11 mmol | 1.1 |
| Pd(PPh₃)₄ | 0.005 mmol | 0.05 |
| Na₂CO₃ | 0.25 mmol | 2.5 |
| 1,4-Dioxane | 1.6 mL | - |
| Water | 0.4 mL | - |
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[18][19][20][21][22] This reaction is a powerful tool for the synthesis of arylamines.[21]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from methodologies for the Buchwald-Hartwig amination of 4-bromopyrazoles.[18][19][20]
| Reagent | Amount | Molar Equiv. |
| This compound | 0.13 mmol | 1.0 |
| Amine | 0.26 mmol | 2.0 |
| Pd(dba)₂ | 0.013 mmol | 0.1 |
| tBuDavePhos | 0.026 mmol | 0.2 |
| K₃PO₄ | 0.26 mmol | 2.0 |
| Toluene | 2 mL | - |
Procedure:
-
In a glovebox, combine the this compound, amine, Pd(dba)₂, tBuDavePhos, and K₃PO₄ in a vial.
-
Add toluene and seal the vial.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Metal-Halogen Exchange and C-H Functionalization
Lithiation
Directed ortho-lithiation is a powerful method for the functionalization of aromatic rings.[23] However, for this compound, direct lithiation at a C-H position is challenging. Treatment with a strong base like n-butyllithium is more likely to result in lithium-halogen exchange at the C4 position. The resulting 4-lithiated pyrazole can then be trapped with various electrophiles. It's important to note that under certain conditions, lithiation of the N-methyl group can also occur.[24][25]
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important area of research, offering more atom-economical synthetic routes.[26][27][28][29][30] While the C4 and C5 positions are substituted in our target molecule, the C3-methyl group could potentially be a site for C-H functionalization under appropriate catalytic conditions.
Conclusion
This compound is a highly versatile building block for the synthesis of novel pyrazole derivatives. Its reactivity is governed by the interplay of its various substituents. While deactivated towards electrophilic aromatic substitution, it readily undergoes nucleophilic aromatic substitution and a variety of transition-metal-catalyzed cross-coupling reactions at the C4 position. The insights and protocols provided in this guide are intended to empower researchers in their efforts to explore the rich chemical space accessible from this valuable scaffold.
References
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect. [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. [Link]
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Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]
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Directed ortho lithiation in the reactions of 3,5-dimethyl- and 5-trifluoromethyl-1-phenylpyrazoles with butyllithium. (1992). Semantic Scholar. [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). PubMed Central. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]
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Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1970). Canadian Journal of Chemistry. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. [Link]
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Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. (n.d.). ACS Publications. [Link]
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Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. (2023). Organic Letters. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Aromatic Electrophilic substitution. (2020). SlideShare. [Link]
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Conventional and direct approaches to C−H functionalization. (n.d.). ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]
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Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006). PubMed. [Link]
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Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2023). Master Organic Chemistry. [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
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An In-depth Technical Guide to the Solubility of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel heterocyclic compound 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole. Recognizing that this specific molecule is not widely characterized in public literature, this document serves as a methodological whitepaper. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of solubility for applications ranging from reaction optimization and purification to formulation and drug delivery.
We will move from a theoretical analysis of the molecule's structural attributes to a detailed, field-proven experimental protocol for generating precise solubility data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1][2] To predict the behavior of this compound, we must first dissect its molecular structure.
1.1. Structural Analysis of the Solute
The molecule can be deconstructed into several key functional components that dictate its overall polarity and hydrogen bonding capabilities:
-
Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms is inherently polar. The pyridine-like nitrogen (N2) is a hydrogen bond acceptor, while the overall ring system contributes to dipole and quadrupole moments.[3][4]
-
N-Methyl Groups: The two methyl groups at the N1 and C3 positions are nonpolar, increasing the molecule's lipophilicity and contributing to van der Waals interactions.
-
Halogen Substituents:
-
The bromine atom at C4 is large and polarizable, contributing significantly to dispersion forces (van der Waals). Its electronegativity also adds to the molecular dipole.
-
The fluorine atom at C5 is highly electronegative and a weak hydrogen bond acceptor, further increasing the polarity of the molecule.
-
The combination of a polar heterocyclic core with nonpolar alkyl groups and polarizable halogens suggests that this compound is a molecule of intermediate polarity . It is unlikely to be highly soluble in very nonpolar solvents (like hexane) or highly polar, protic solvents (like water). Its optimal solubility is expected in solvents that can accommodate both its polar and nonpolar characteristics.
1.2. Advanced Prediction with Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework is an invaluable tool in pharmaceutical and materials science.[5][6] It refines the "like dissolves like" principle by breaking down a substance's cohesive energy into three distinct parameters[7][8]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every compound can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that solutes will dissolve in solvents that have similar HSP values. While the HSP of this compound is unknown, the experimental protocol outlined in this guide can be used to determine its HSP by testing its solubility in a range of well-characterized solvents. This allows for the rapid screening and selection of optimal solvents or solvent blends for any application.[6]
Experimental Determination of Thermodynamic Solubility
To generate reliable and reproducible data, the isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility.[9][10] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid at a constant temperature.
2.1. Workflow for Solubility Determination
The overall experimental process is a self-validating system designed to ensure accuracy and precision. It involves preparing a saturated solution, separating the liquid and solid phases, and quantifying the dissolved solute using a robust analytical method like High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the shake-flask solubility determination.
2.2. Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that the measured concentration is accurate.
Materials:
-
This compound (solid, >98% purity)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC vials
-
Selected organic solvents (HPLC grade)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.
-
Sampling: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean HPLC vial. This step is critical to remove any microscopic solid particles that would inflate the solubility measurement.
-
Dilution: If the solution is expected to be highly concentrated, perform an accurate serial dilution of the filtrate with the same solvent to bring its concentration within the linear range of the HPLC calibration curve.
2.3. Analytical Protocol: Quantification by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for analyzing the solubility of small organic molecules due to its high precision, sensitivity, and broad applicability.[11][12] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column.[13][14]
Procedure:
-
Stock Solution Preparation: Prepare a primary stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Calibration Curve: From the stock solution, prepare a series of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL) by serial dilution.
-
HPLC Analysis: Inject the calibration standards and the filtered samples from the shake-flask experiment onto the HPLC system.
-
Data Processing: Plot the peak area from the chromatograms of the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line from this curve to calculate the exact concentration of the dissolved compound in the experimental samples, remembering to account for any dilutions made.
Data Presentation and Interpretation
Organizing solubility data in a structured format is essential for comparison and analysis. The following table provides a template for presenting the results alongside key solvent properties. The data included are hypothetical and for illustrative purposes only , representing a plausible profile for a molecule of intermediate polarity.
Table 1: Solubility Profile of this compound at 25°C (Illustrative Data)
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0005 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 15.2 | 0.081 |
| Dichloromethane | Polar Aprotic | 3.1 | 155.8 | 0.832 |
| Acetone | Polar Aprotic | 5.1 | 210.5 | 1.125 |
| Acetonitrile | Polar Aprotic | 5.8 | 95.3 | 0.509 |
| Ethanol | Polar Protic | 4.3 | 45.1 | 0.241 |
| Methanol | Polar Protic | 5.1 | 33.6 | 0.179 |
| Water | Polar Protic | 10.2 | < 0.01 | < 0.00005 |
Interpretation of Illustrative Data:
-
The extremely low solubility in hexane and water confirms the molecule's intermediate polarity, as predicted.
-
The highest solubility is observed in moderately polar aprotic solvents like acetone and dichloromethane, which effectively solvate the molecule through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.
-
Solubility in polar protic solvents like ethanol and methanol is moderate. While these solvents can interact with the polar regions of the molecule, their strong hydrogen-bonding networks are less effectively disrupted compared to acetone.
-
The aromatic solvent toluene shows moderate solvating power, likely due to π-stacking interactions with the pyrazole ring and favorable dispersion forces.
Conceptual Framework: Matching Solute to Solvent
The relationship between the solute's molecular features and the properties of different solvent classes can be visualized to guide solvent selection.
Caption: Relationship between solute features and solvent properties.
Safety and Handling
As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for this compound for detailed handling and disposal information. The organic solvents used in these protocols are flammable and/or toxic and must be handled with appropriate care.
Conclusion
This guide provides a comprehensive, scientifically-grounded methodology for characterizing the solubility of this compound. By integrating theoretical molecular analysis with the gold-standard shake-flask experimental method and robust HPLC quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. This framework is not limited to the title compound and can be readily adapted for the systematic solubility assessment of any new chemical entity.
References
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Link
-
West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Link
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link
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ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. Link
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Link
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ResearchGate. How to determine the solubility of a substance in an organic solvent ?. Link
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Van Loon Chemical Innovations. Hansen Solubility Parameters (HSP). Link
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UCL Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Link
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Link
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Wikipedia. Hansen solubility parameter. Link
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National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Link
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University of Michigan–Dearborn. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link
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Phenomenex. Reversed Phase HPLC Columns. Link
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University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link
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Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques. Link
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MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Link
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National Center for Biotechnology Information. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Link
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ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Link
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ACS Publications. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Link
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ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Link
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Initial Biological Screening of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole: A Strategic Guide for Drug Discovery Professionals
Foreword: The Rationale for Screening a Novel Halogenated Pyrazole
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, into the pyrazole ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This often leads to enhanced potency and a more desirable pharmacokinetic profile. The subject of this guide, 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, is a novel entity that combines the proven pyrazole core with the strategic placement of two different halogens and methyl groups, making it a compelling candidate for broad biological screening. This document outlines a comprehensive, tiered approach to its initial biological evaluation, designed to efficiently identify and characterize its potential therapeutic value.
Part 1: Foundational Screening Cascade - A Tiered Approach to Unveiling Biological Activity
A hierarchical screening strategy is paramount to cost-effectively and rapidly assess the biological potential of a novel compound. Our proposed workflow for this compound begins with broad-spectrum assays to identify general bioactivity, followed by more focused investigations based on the initial findings.
Figure 1: A tiered screening workflow for this compound.
Tier 1: General Cytotoxicity and Antimicrobial Evaluation
The initial tier aims to provide a broad overview of the compound's biological effects.
1.1.1 Cytotoxicity Profiling
-
Rationale: Many pyrazole derivatives have demonstrated potent anticancer activity.[5][6] A primary screen against a panel of cancer cell lines is a logical starting point. Including a non-cancerous cell line is crucial for assessing preliminary selectivity and general toxicity.
-
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a normal fibroblast line like HSF) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.[7]
-
Measurement: Wash away the unbound dye and solubilize the protein-bound dye. Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the IC50 (the concentration that inhibits cell growth by 50%) for each cell line. A potent and selective compound will have a low IC50 in cancer cells and a high IC50 in the normal cell line.
1.1.2 Broad-Spectrum Antimicrobial Screening
-
Rationale: Halogenated pyrazoles have shown promise as antibacterial and antifungal agents.[8][9] A broad screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is warranted.
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)).
-
Incubation: Incubate the plates under appropriate conditions for each organism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
-
-
Data Analysis: The MIC values will determine the compound's potency and spectrum of antimicrobial activity.
| Assay | Parameters Measured | Potential Positive Outcome | References |
| Cytotoxicity (SRB) | IC50 values | Low µM IC50 against cancer cells, high IC50 against normal cells | [5][7] |
| Antimicrobial (MIC) | MIC values | Low µg/mL MIC against one or more microbial strains | [8][9] |
Part 2: Tier 2 - Mechanistic Elucidation and Focused Assays
Should the Tier 1 screening yield positive results in either cytotoxicity or antimicrobial assays, the next step is to delve deeper into the mechanism of action and explore related therapeutic areas.
Investigation of Anticancer Mechanisms
If this compound shows selective cytotoxicity, the following assays can elucidate its mode of action.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, treated cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. Accumulation of cells in a specific phase (e.g., G2/M) can suggest an effect on mitosis.[5]
-
Apoptosis Induction: Apoptosis can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases, which are key executioners of apoptosis.[10]
-
Kinase Inhibition Profiling: Many pyrazole-containing drugs are kinase inhibitors.[5] The compound can be screened against a panel of kinases, particularly those implicated in the proliferation of the sensitive cancer cell lines (e.g., p38α MAPK).[10][11]
Figure 2: Workflow for elucidating the anticancer mechanism of action.
Characterization of Antimicrobial Activity
For a compound with promising MIC values, further characterization is necessary.
-
Biofilm Inhibition Assay: Biofilms are a major contributor to antibiotic resistance. The ability of the compound to inhibit biofilm formation can be quantified using a crystal violet staining assay.[8]
-
Time-Kill Kinetic Assays: These assays determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) by measuring the rate of bacterial killing over time.
Evaluation of Anti-inflammatory Potential
Given that many pyrazole derivatives are potent anti-inflammatory agents, this is a logical avenue to explore, especially if the compound exhibits low cytotoxicity.[12][13]
-
COX-1/COX-2 Inhibition Assay: Cyclooxygenase (COX) enzymes are key mediators of inflammation. The inhibitory activity of the compound against both COX-1 and COX-2 can be measured using commercially available enzyme immunoassay (EIA) kits. Selective inhibition of COX-2 is often a desirable trait.[14]
-
Lipoxygenase (LOX) Inhibition Assay: LOX is another important enzyme in the inflammatory cascade. The inhibitory effect on LOX can also be determined using a spectrophotometric assay.[15][16]
Part 3: Concluding Remarks and Future Directions
The initial biological screening of this compound, as outlined in this guide, provides a robust framework for uncovering its therapeutic potential. Positive results from this comprehensive screening cascade would justify its advancement into lead optimization programs. Subsequent structure-activity relationship (SAR) studies would be crucial for enhancing potency and selectivity, followed by in vivo validation in relevant animal models of disease.[17] This strategic approach ensures a thorough and efficient evaluation, maximizing the potential for a successful drug discovery outcome.
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- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Taylor & Francis Online.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Taylor & Francis Online.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
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- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central.
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed.
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate.
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and advanced materials. The strategic introduction of fluorine atoms onto this heterocyclic core can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole represents a versatile and highly valuable building block for accessing novel, fluorinated chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2][3] This guide provides a comprehensive technical overview, field-proven protocols, and optimization strategies for the successful application of this compound in Suzuki-Miyaura coupling, enabling researchers to confidently navigate the synthesis of complex molecular architectures.
Mechanistic Insights: Causality Behind Experimental Choices
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole substrate. The electron-deficient nature of the pyrazole ring, further enhanced by the inductive effect of the C5-fluorine atom, facilitates this rate-determining step by making the C4-carbon more electrophilic.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[4][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.1 - 1.5 equiv)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Argon or Nitrogen gas
-
Schlenk tube or microwave vial equipped with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an Argon atmosphere, add this compound, the boronic acid derivative, XPhos Pd G2, and K₃PO₄.
-
Inerting: Seal the tube, then carefully evacuate the atmosphere and backfill with Argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the pyrazole substrate should be between 0.1 M and 0.5 M.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-18 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Reaction Parameter Optimization
The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates used. The following table summarizes conditions reported for various bromopyrazole derivatives, providing a valuable reference for strategic optimization.
| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95 | [7] |
| Phenylboronic Acid | PdCl₂(dppf) | - | K₃PO₄ | DMF | 100 | Moderate | [1] |
| Heteroarylboronic Acid | XPhos Pd G2 (2 mol%) | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Good-Excellent | [8][9] |
| Unprotected Pyrazole-BF₃K | Pd(OAc)₂ (5 mol%) | RuPhos | Na₂CO₃ | Ethanol | 85 | 84 | [10] |
| Various Arylboronic Acids | P2 Precatalyst (3 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [11] |
| 4-Methoxyphenylboronic Acid | PdCl₂(PPh₃)₂ (5 mol%) | XPhos | K₂CO₃ | Dioxane/H₂O | 135 (MW) | 67-89 | [3][9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Premature formation of palladium black indicates Pd(0) decomposition. [12] | - Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. [12] - Use a more stable precatalyst (e.g., palladacycles like the Buchwald G2, G3 precatalysts). [9][13] |
| 2. Insufficient Base Strength: The boronic acid is not being activated efficiently for transmetalation. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. [14] | |
| 3. Protodeboronation: The boronic acid partner is unstable under the reaction conditions and is being replaced by a proton from the solvent. [15]This is common with electron-deficient or some heteroaryl boronic acids. [13] | - Use the corresponding boronic acid pinacol ester or potassium organotrifluoroborate salt, which are often more stable. [10] - Lower the reaction temperature and/or shorten the reaction time. - Use a less protic solvent system if possible. | |
| Significant Side Products | 1. Protodebromination: The starting pyrazole is being reduced instead of coupled. | - Bromo-derivatives are generally less prone to this than iodo-derivatives. [16] - Screen different palladium catalysts and ligands; sometimes less reactive catalysts can be more selective. |
| 2. Homocoupling of Boronic Acid: The boronic acid couples with itself. | - This is often caused by the presence of oxygen. Improve degassing procedures. - Ensure the purity of the boronic acid. | |
| Incomplete Conversion | 1. Steric Hindrance: One or both coupling partners are sterically demanding. | - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to promote the difficult reductive elimination step. [14] - Increase the reaction temperature and/or reaction time. |
| 2. Poor Solubility: Reagents or intermediates are precipitating out of solution. | - Screen different solvents or solvent mixtures (e.g., DMF, Toluene, 2-MeTHF). - Increase the solvent volume to work at a lower concentration. |
References
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. (Benchchem)
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Suzuki Coupling. (Organic Chemistry Portal)
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Optimization of Suzuki-Miyaura cross-coupling reaction.
- Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. (Benchchem)
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (Benchchem)
- Suzuki reaction. (Wikipedia)
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (wwjmrd)
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (Semantic Scholar)
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (Organic & Biomolecular Chemistry - RSC Publishing)
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (PubMed)
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (PubMed Central)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (RSC Advances - RSC Publishing)
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (MDPI)
- Diagnosing issues with a failed Suzuki coupling? (Reddit)
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (Benchchem)
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- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cross-Coupling Reactions with 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole in Medicinal Chemistry
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substrate, this compound, offers a unique combination of features that make it a highly valuable building block for drug discovery. The bromine atom at the 4-position serves as a versatile handle for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, by modulating the electronic nature of the pyrazole ring. The N-methylation at both nitrogen atoms prevents potential complications from N-H acidity and allows for unambiguous functionalization at the C4-position.
This guide provides detailed application notes and protocols for three key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound. The protocols are designed to be robust and adaptable, with explanations grounded in mechanistic principles to aid in troubleshooting and optimization.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common in pharmaceutical agents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of an electron-withdrawing fluorine atom on the pyrazole ring is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step.[2] However, the choice of base is crucial for activating the boronic acid partner for the subsequent transmetalation step.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and commercially available catalysts effective for a range of substrates.[4][5] |
| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | Electron-rich phosphine ligands stabilize the palladium center. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[3][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often enhance the rate of transmetalation.[1] |
| Temperature | 80–110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Experimental Workflow Diagram:
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important precursors for various pharmaceuticals and organic materials.
Mechanistic Insights and Substrate Considerations
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. The presence of the electron-withdrawing trifluoromethyl group in a related 4-bromo-5-(trifluoromethyl)-1H-pyrazole has been shown to make the substrate less reactive, necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.[8] A similar effect can be anticipated for the 5-fluoro substituent.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equivalents)
-
Solvent (e.g., MeCN)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and CuI (0.04 mmol).
-
Add the degassed solvent (5 mL) followed by the terminal alkyne (1.5 mmol) and the base (3.0 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Data Summary Table: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | Bulky, electron-rich ligands like XPhos are effective for less reactive substrates.[9] |
| Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne for transmetalation.[7] |
| Base | Et₃N, Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | Acetonitrile (MeCN), THF, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80–120 °C | Higher temperatures may be required for this less reactive substrate.[8] |
Experimental Workflow Diagram:
III. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a versatile route to aryl amines.[10] This reaction is particularly important in pharmaceutical development, where the arylamine moiety is a common structural feature.
Mechanistic Principles and Ligand Selection
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine.[10] For five-membered heterocyclic bromides, bulky biaryl phosphine ligands have been shown to be particularly effective, as they promote the reductive elimination step and prevent catalyst deactivation.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., tBuDavePhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Solvent (e.g., Toluene)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon)
Procedure:
-
To a glovebox, add the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the degassed solvent (5 mL).
-
Add the substrate solution to the flask containing the catalyst, ligand, and base.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | tBuDavePhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for the amination of five-membered heterocycles.[11][12] |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Aprotic solvents are generally used. |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Experimental Workflow Diagram:
IV. Safety and Handling Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. Conclusion
The protocols outlined in this application note provide a solid foundation for researchers to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on the valuable building block, this compound. The provided rationale behind the choice of reagents and conditions, along with the visual workflows, should empower scientists to successfully synthesize novel pyrazole derivatives for applications in drug discovery and materials science. As with any chemical reaction, optimization of the outlined conditions may be necessary for specific substrates to achieve optimal yields.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
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Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
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Jedinák, L., Tomanová, P., & Cankař, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(9), 2336. [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 16(3), 832–835. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
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Lee, J.-Y., & Lee, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]
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Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
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Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 19, 2026, from [Link]
-
Dal Forno, G. M., Wiethan, C., Stradiotto, M., & Bonacorso, H. G. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. RSC Advances, 7(72), 45399–45408. [Link]
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ResearchGate. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved January 19, 2026, from [Link]
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ResearchGate. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Al-Amin, M., & El-Sawy, E. R. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 998–1009. [Link]
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Tomanová, P., Jedinák, L., & Cankař, P. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(34), 7095–7105. [Link]
-
Wikipedia contributors. (2023, October 16). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. Retrieved January 19, 2026, from [Link]
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Dalton Transactions. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 49(38), 13271-13275. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Retrieved January 19, 2026, from [Link]
-
Dal Forno, G. M., Wiethan, C., Stradiotto, M., & Bonacorso, H. G. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. RSC Advances, 7(72), 45399-45408. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
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Application Notes and Protocols: 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole as a Strategic Building Block for Kinase Inhibitors
Introduction: The Strategic Advantage of the Fluorinated Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a foundational element in numerous approved and investigational drugs.[3] The strategic incorporation of fluorine into these scaffolds further enhances their therapeutic potential by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4] The specific building block, 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole , offers a unique combination of features: a handle for diversification (C4-bromo), a modulator of pKa and potential hydrogen bond acceptor (C5-fluoro), and substituents (N1- and C3-methyl) that can influence selectivity and solubility.[5][6]
This document provides a comprehensive guide for researchers, outlining the synthesis of this valuable building block and detailing its application in the construction of kinase inhibitor libraries through palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Design Rationale
The substitution pattern of this compound is deliberately chosen to address several aspects of drug design.
| Property | Feature | Rationale in Kinase Inhibitor Design |
| C4-Bromine | Versatile synthetic handle | Allows for the introduction of various aryl and heteroaryl moieties via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to explore the solvent-exposed region of the ATP-binding pocket.[7] |
| C5-Fluorine | Strong electron-withdrawing group | Can lower the pKa of the pyrazole ring, potentially altering hydrogen bonding characteristics. It can also form favorable orthogonal dipole-dipole or hydrogen bond interactions with the protein backbone and improve metabolic stability by blocking a potential site of oxidation.[4][8] |
| N1-Methyl | Substitution on pyrrole-like nitrogen | Abolishes the hydrogen bond donor capacity of the pyrazole ring, which can be crucial for achieving selectivity against certain kinase subfamilies. It also enhances solubility and metabolic stability.[3][6] |
| C3-Methyl | Small alkyl substituent | Provides steric bulk that can influence selectivity by preventing clashes with certain residues in the ATP-binding site of off-target kinases.[6] It can also improve ligand efficiency and solubility. |
Proposed Synthesis of this compound
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target building block.
Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol
This procedure is adapted from the classical Knorr pyrazole synthesis.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (approx. 3 mL per 1 g of ethyl acetoacetate).
-
Reagent Addition: Slowly add methylhydrazine (1.05 eq) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,3-dimethyl-1H-pyrazol-5-ol.
Protocol 2: Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole
This two-step protocol involves a chlorination followed by a nucleophilic aromatic substitution (Halex reaction).
-
Chlorination: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 3.0 eq) to 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq). Heat the mixture at 100-110 °C for 2-3 hours.[10] Cool to room temperature and carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude 5-chloro-1,3-dimethyl-1H-pyrazole.
-
Fluorination: Combine the crude 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq), spray-dried potassium fluoride (KF, 2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a high-boiling point aprotic solvent (e.g., sulfolane or DMF). Heat the mixture to 150-180 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material. Cool the mixture, dilute with water, and extract the product with a suitable solvent (e.g., diethyl ether). The crude product should be purified by column chromatography.
Protocol 3: Synthesis of this compound
This protocol uses an effective electrophilic brominating agent for electron-rich heterocycles.[11][12]
-
Reaction Setup: Dissolve 5-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) or N-bromosaccharin (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
Application in Kinase Inhibitor Synthesis
The C4-bromo position is the key reactive site for introducing molecular diversity. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pillars of modern drug discovery.
Diagram: General Coupling Workflow
Caption: Palladium-catalyzed diversification of the pyrazole scaffold.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for coupling aryl or heteroaryl boronic acids and may require optimization for specific substrates.[7][13]
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common effective system is Pd(dppf)Cl₂ (5-10 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2-5 mol%) and a ligand like XPhos or SPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O).
-
Reaction: Securely seal the vessel and heat the reaction mixture with stirring. Temperatures typically range from 80 °C to 120 °C. The reaction can be performed under conventional heating or in a microwave reactor for shorter reaction times. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography on silica gel.
| Reagent | Amount | Purpose |
| This compound | 1.0 eq | Starting Material |
| Arylboronic Acid | 1.2-1.5 eq | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 5-10 mol% | Catalyst |
| Base (e.g., K₂CO₃) | 2.0-3.0 eq | Activates Boronic Acid |
| Solvent (e.g., Dioxane/H₂O) | - | Reaction Medium |
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a method for C-N bond formation, crucial for linking to amine-bearing fragments.[1][14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 4-10 mol%) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
| Reagent | Amount | Purpose |
| This compound | 1.0 eq | Starting Material |
| Amine | 1.2-1.5 eq | Coupling Partner |
| Palladium Source (e.g., Pd₂(dba)₃) | 2-5 mol% | Pre-catalyst |
| Ligand (e.g., XPhos) | 4-10 mol% | Catalyst Activation |
| Base (e.g., NaOt-Bu) | 1.5-2.0 eq | Amine Deprotonation |
| Solvent (e.g., Toluene) | - | Reaction Medium |
Structure-Activity Relationship (SAR) and Biological Context
The strategic use of this compound allows for a systematic exploration of the structure-activity relationship in a kinase inhibitor discovery program.
Diagram: SAR Exploration Logic
Caption: Logic map for SAR development using the building block.
By keeping the 5-fluoro-1,3-dimethyl-pyrazole core constant, researchers can systematically vary the substituent at the C4-position.
-
Role of Fluorine: The C5-fluoro group is anticipated to enhance binding affinity through favorable electrostatic interactions or by acting as a hydrogen bond acceptor. Its presence can also block a common site of metabolic attack, improving the pharmacokinetic profile of the resulting inhibitor.[8] In a series of TGF-βR1 inhibitors, for example, fluorine substitution on a pyridine ring attached to a pyrazole core was shown to be critical for potency.[8]
-
Exploring the Solvent-Front: The C4-position, diversified via the bromo-intermediate, typically extends into the solvent-exposed region of the kinase active site. Introducing different aryl and heteroaryl groups allows for the optimization of interactions in this region, which can significantly impact both potency and selectivity.
-
Targeting Specific Kinases: This building block is applicable to a wide range of kinase targets. For instance, the pyrazole scaffold is a known hinge-binder for kinases such as Akt, Aurora kinases, MAP kinases, and CDKs.[3][16] The specific substitutions on this core will determine the selectivity profile. For example, in one study, the methyl group on a pyrazole ring was found to be crucial for selectivity against CDK2.[6]
Example Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors containing pyrazole scaffolds target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][16]
Caption: Inhibition of the Akt node in the PI3K signaling pathway.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its unique substitution pattern provides a stable, selective core with a versatile handle for diversification. The protocols outlined in this guide offer a practical framework for the synthesis and application of this compound, enabling medicinal chemists to accelerate their drug discovery programs by systematically exploring chemical space and optimizing for potency, selectivity, and pharmacokinetic properties.
References
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- MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946.
- Google Patents. (n.d.). US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.
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- MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(23), 16909.
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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ResearchGate. (n.d.). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI…. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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SciSpace. (2010). Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Retrieved from [Link]
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University of Mississippi eGrove. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
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Semantic Scholar. (2010). Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Retrieved from [Link]
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- Royal Society of Chemistry. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(33), 22896-22912.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ResearchGate. (n.d.). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Retrieved from [Link]
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SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
- PubMed. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4677.
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ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8349-8361.
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ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]
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- Royal Society of Chemistry. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 11(30), 4964-4974.
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Application Notes and Protocols for the Electrophilic Fluorination of Dimethylpyrazoles
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2][3][4] This has made organofluorine compounds, particularly fluorinated heterocycles, highly sought after in the fields of medicinal chemistry, agrochemistry, and materials science.[2][3][4] Among these, fluorinated pyrazoles represent a privileged scaffold due to their metabolic stability and ability to engage in potent interactions with biological targets.[5] Consequently, the development of efficient and selective methods for the synthesis of fluorinated pyrazoles is of paramount importance to researchers, scientists, and drug development professionals.[2][3]
This guide provides a detailed overview of the experimental setup for the fluorination of dimethylpyrazoles, with a focus on electrophilic fluorination using the reagent Selectfluor™. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical aspects of safety, purification, and characterization.
Electrophilic Fluorination: A Powerful Tool for C-F Bond Formation
Electrophilic fluorination is a key strategy for the synthesis of organofluorine compounds, involving the reaction of a nucleophilic substrate with an electrophilic source of fluorine.[6][7][8] Reagents containing a nitrogen-fluorine (N-F) bond have emerged as the most practical and widely used electrophilic fluorinating agents due to their stability, safety, and ease of handling compared to elemental fluorine.[6][9]
Selectfluor™: The Reagent of Choice
Selectfluor™, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile and highly effective electrophilic fluorinating agent.[9][10] Its crystalline nature, air and moisture stability, and non-volatile properties make it a user-friendly reagent for a broad range of fluorination reactions.
Mechanism of Electrophilic Fluorination of Dimethylpyrazoles
The electrophilic fluorination of dimethylpyrazoles with Selectfluor™ is believed to proceed through a mechanism involving a single-electron transfer (SET) or a polar pathway.[6][7] The electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent.
Diagram: Proposed Mechanism of Electrophilic Fluorination
Caption: Proposed mechanism for the electrophilic fluorination of 3,5-dimethylpyrazole.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the fluorination of dimethylpyrazoles using Selectfluor™. These protocols should be adapted based on the specific substrate and desired scale of the reaction.
General Protocol for the Fluorination of 3,5-Dimethylpyrazole
This protocol describes a general procedure for the synthesis of 4-fluoro-3,5-dimethylpyrazole.
Materials:
-
3,5-Dimethylpyrazole
-
Selectfluor™
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the pyrazole. The concentration can be adjusted, but a typical starting point is 0.1 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add Selectfluor™ (1.1-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]
Diagram: Experimental Workflow for Fluorination
Caption: A streamlined workflow for the fluorination of dimethylpyrazoles.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the fluorination of pyrazole derivatives, demonstrating the versatility of Selectfluor™.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-disubstituted pyrazoles | Selectfluor™ | MeCN | RT | 1-24 | up to 67 | [12] |
| 1-aryl-3,5-substituted pyrazoles | Selectfluor™ | MeCN | MW, 100 | 0.5 | up to 60 | [13] |
| 4-methyl-3,5-diphenyl-1H-pyrazole | Selectfluor™ | MeCN | RT | 24 | 77 | [13] |
| 3,5-diarylpyrazoles | Selectfluor™ | MeCN | MW, 90 | 0.25 | - | [14] |
Safety Precautions: Handling Selectfluor™ with Care
While Selectfluor™ is considered a safe and easy-to-handle fluorinating agent, appropriate safety precautions must be observed.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling Selectfluor™.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] Use in a well-ventilated fume hood.[16]
-
Storage: Store Selectfluor™ in a tightly closed container in a cool, dry place, away from incompatible materials.[9][16] It can decompose exothermally above 100 °C.[9]
-
Disposal: Dispose of waste in accordance with local regulations.[15]
Purification and Characterization: Ensuring Product Purity and Identity
Proper purification and characterization are crucial to ensure the desired fluorinated pyrazole has been synthesized with high purity.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying fluorinated pyrazoles.[11] The choice of stationary phase (typically silica gel) and mobile phase is critical for achieving good separation.
-
Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material.[11]
-
Preparative HPLC: For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) can be employed.[11]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the protons on the pyrazole ring and its substituents.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a critical technique for confirming the successful incorporation of fluorine and for assessing purity.[17] The fluorine signal will have a characteristic chemical shift and may show coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a fluorine atom.
-
Infrared (IR) Spectroscopy: Can show characteristic C-F bond stretching frequencies.
Conclusion
The electrophilic fluorination of dimethylpyrazoles using Selectfluor™ is a robust and versatile method for accessing valuable fluorinated heterocycles. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize these important compounds for a wide range of applications in drug discovery and materials science.
References
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Bari, S. E., et al. (2014). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry, 38(11), 5537-5543. [Link]
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Common Organic Chemistry. (n.d.). Selectfluor. [Link]
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Bumgardner, C. L., et al. (2009). Microwave-mediated pyrazole fluorinations using Selectfluor®. Heteroatom Chemistry, 20(5), 341-345. [Link]
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Sandford, G., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11684-11690. [Link]
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Wikipedia. (2023). Electrophilic fluorination. [Link]
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De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4644-4647. [Link]
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Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]
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Akolkar, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864. [Link]
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Grokipedia. (n.d.). Electrophilic fluorination. [Link]
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El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(5), 816-848. [Link]
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Sci-Hub. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
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ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. [Link]
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Sielicka, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2464-2469. [Link]
-
MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. [Link]
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Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17039-17046. [Link]
-
Maruoka, K., et al. (2020). Enantio- and Site-Selective α-Fluorination of N-Acyl 3,5-Dimethylpyrazoles Catalyzed by Chiral π-CuII Complexes. Angewandte Chemie International Edition, 59(40), 17641-17647. [Link]
-
Breen, J. R., et al. (2011). Continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048-1054. [Link]
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Gouverneur, V., & Tredwell, M. (2014). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 10, 29-40. [Link]
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Claramunt, R. M., et al. (2016). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 21(10), 1332. [Link]
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Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. [Link]
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ResearchGate. (n.d.). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. [Link]
-
Sielicka, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8503. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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PubMed. (2025). Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. [Link]
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CNR-IRIS. (n.d.). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound with a structure poised for utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and two methyl groups on the pyrazole core—offers multiple points for synthetic modification. The efficacy, safety, and regulatory compliance of any final product derived from this intermediate depend critically on the purity and structural integrity of the starting material. Therefore, a robust, multi-faceted analytical strategy is essential for its complete characterization.
This guide provides a comprehensive framework of analytical methodologies for the unambiguous identification, purity assessment, and structural elucidation of this compound. The protocols described herein integrate chromatographic and spectroscopic techniques to create a self-validating system, ensuring the highest confidence in the analytical results.
Compound Profile:
-
Compound Name: this compound
-
Molecular Formula: C₅H₆BrFN₂
-
Molecular Weight: 209.02 g/mol
Chromatographic Analysis for Purity and Separation
Chromatographic methods are fundamental for separating the target compound from impurities such as starting materials, by-products, or isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Causality: RP-HPLC is the primary technique for determining the purity of non-volatile organic compounds. It separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase. The polarity of the mobile phase is fine-tuned to achieve optimal separation between the target compound and any impurities. The method's high precision and sensitivity make it ideal for quantitative purity analysis.[1][2]
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v). The ratio should be optimized to achieve a retention time of 3-10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 220 nm (or a lambda max determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for volatile and semi-volatile compounds, making it an excellent choice for analyzing pyrazole derivatives and identifying potential volatile impurities or isomers.[5] The GC separates components based on their boiling points and interaction with the stationary phase, while the MS provides mass information for definitive identification.[6]
Experimental Protocol: Impurity Profiling by GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent mid-polar column.[5]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the most definitive method for organic structure elucidation. It exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). The chemical environment of each nucleus results in a unique resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical.[7][8] The ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine atom.[9][10]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.
-
-
Data Acquisition:
-
Expected Spectral Features:
-
¹H NMR: Expect two distinct singlets for the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by their position on the pyrazole ring.[13]
-
¹³C NMR: Expect five distinct carbon signals corresponding to the pyrazole ring carbons and the two methyl carbons. The carbon attached to fluorine (C-5) and the carbon attached to bromine (C-4) will show characteristic shifts. Couplings to fluorine (¹JCF, ²JCF, etc.) will be observable.
-
¹⁹F NMR: Expect a single resonance. The chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring. Long-range couplings to the protons of the adjacent methyl group may be observed.
-
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
| ¹H | N-CH₃ | ~3.7 - 4.0 | Singlet (or narrow quartet due to long-range J-HF) |
| ¹H | C-CH₃ | ~2.2 - 2.5 | Singlet |
| ¹³C | C=N (C3) | ~145 - 155 | Singlet (or doublet from ²J-CF) |
| ¹³C | C-Br (C4) | ~90 - 100 | Singlet (or doublet from ²J-CF) |
| ¹³C | C-F (C5) | ~140 - 150 | Doublet (large ¹J-CF ~240-260 Hz) |
| ¹³C | N-CH₃ | ~35 - 40 | Singlet (or doublet from ³J-CF) |
| ¹³C | C-CH₃ | ~10 - 15 | Singlet |
| ¹⁹F | C-F | ~ -120 to -150 | Singlet (or multiplet due to long-range J-HF) |
| Note: These are estimated values and must be confirmed experimentally. Shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. |
Mass Spectrometry (MS)
Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. This results in a characteristic "M+" and "M+2" isotopic pattern for the molecular ion, where the two peaks are of nearly equal height and separated by 2 m/z units, providing a definitive signature for a bromine-containing compound.[14][15][16]
Protocol: This is typically performed concurrently with GC-MS (see section 2.2) or via direct infusion using Electrospray Ionization (ESI) for a softer ionization approach.
Expected Data:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z ≈ 208 and m/z ≈ 210, corresponding to [C₅H₆⁷⁹BrFN₂]⁺ and [C₅H₆⁸¹BrFN₂]⁺.
-
Fragmentation: Common fragmentation patterns for pyrazoles include the loss of methyl groups or ring fragmentation.[6] The loss of the bromine atom (m/z 79/81) is also a probable fragmentation pathway.[16]
Elemental Analysis
Principle & Causality: Combustion analysis provides the mass percentages of C, H, and N in a compound.[17][18] This is a fundamental technique used to confirm the empirical formula. The results are compared against the theoretical values calculated from the molecular formula to verify its elemental composition. While direct analysis of halogens is done by other methods, confirming the C, H, and N content is a crucial part of a complete characterization.
Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the highly purified sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Comparison: The experimental percentages should be within ±0.4% of the theoretical values.
| Element | Theoretical Mass % |
| Carbon (C) | 28.73% |
| Hydrogen (H) | 2.89% |
| Bromine (Br) | 38.24% |
| Fluorine (F) | 9.09% |
| Nitrogen (N) | 13.40% |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of these techniques. The purity established by HPLC and GC-MS ensures that the spectroscopic and elemental data are representative of the target compound, not a mixture. NMR provides the definitive structural framework, which is then confirmed by the molecular weight from MS and the elemental composition from CHN analysis.
Caption: Integrated workflow for characterization.
Caption: Logic for structural validation.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Save My Exams. (2025). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Santos, V. G., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Retrieved from [Link]
-
Ibarra, F., et al. (2018). ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Retrieved from [Link]
-
Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Retrieved from [Link]
-
University of Technology. (n.d.). Element analysis. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]
-
Shishmarev, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry. Retrieved from [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-BROMO-1,3,5-TRIMETHYL-1H-PYRAZOLE | CAS 15801-69-1. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
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EPA. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]
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European Journal of Chemistry. (2014). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Method Development and Validation of UV and RP-HPLC method for the estimation of Capecitabine in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
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U.S. Department of Energy. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
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Application Note: Structural Elucidation of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole using Multinuclear NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of previously published experimental data for this specific molecule, this guide employs a predictive approach grounded in established NMR theory, analysis of analogous structures, and insights from computational studies. We present predicted ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and key coupling constants. Detailed protocols for sample preparation and data acquisition are provided to enable researchers to verify these predictions and characterize similar novel compounds. This document serves as a practical resource for scientists engaged in the synthesis and analysis of substituted pyrazoles, offering a roadmap for structural confirmation and purity assessment.
Introduction
Substituted pyrazoles are a cornerstone of modern synthetic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The specific substitution pattern of halogens and alkyl groups on the pyrazole ring can significantly influence the molecule's biological activity and physical properties. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of such organic molecules in solution.
This application note focuses on the NMR characterization of this compound, a molecule for which detailed spectroscopic data has not been widely reported. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of structural information through chemical shifts and spin-spin coupling. Understanding the interplay of the electronic effects of the bromine and fluorine substituents, as well as the methyl groups, is key to a complete spectral assignment.
Predicted NMR Spectra and Interpretation
Due to the lack of available experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[3][4][5] Computational methods, such as Density Functional Theory (DFT) and Gauge-Invariant Atomic Orbital (GIAO) calculations, are powerful tools for predicting NMR parameters with a high degree of accuracy and have been used to inform these predictions.[1][6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets corresponding to the two methyl groups. The proximity of the N-methyl group at position 1 (N1-CH₃) and the C-methyl group at position 3 (C3-CH₃) to different substituents will influence their chemical shifts. The fluorine atom at C5 is expected to induce through-space coupling to the nearby methyl protons.
-
N1-CH₃: The methyl group on the N1 nitrogen is predicted to appear as a singlet, potentially showing a small long-range coupling to the fluorine at C5 (⁴JHF). Its chemical shift will be influenced by the overall electron density of the pyrazole ring.
-
C3-CH₃: The methyl group at the C3 position is also expected to be a singlet, likely with a very small or unresolved long-range coupling to the fluorine at C5 (⁵JHF).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The carbon signals will be split due to coupling with the directly attached fluorine atom (¹JCF) and through two or three bonds (²JCF, ³JCF).
-
C3 and C5: These carbons are directly bonded to methyl and fluorine atoms, respectively. C5 will exhibit a large one-bond coupling to fluorine (¹JCF).
-
C4: This carbon, bonded to the bromine atom, will be significantly influenced by the heavy atom effect of bromine. It will also show a two-bond coupling to the fluorine at C5 (²JCF).
-
Methyl Carbons: The two methyl carbons will appear as distinct signals, and the N1-CH₃ carbon may show a three-bond coupling to the fluorine (³JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[8][9] The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the pyrazole ring. The fluorine signal is expected to be a quartet due to coupling with the protons of the N1-methyl group (⁴JFH).
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| N1-CH₃ | ~3.8 | ~35 | - | ⁴JHF ≈ 1-3 |
| C3-CH₃ | ~2.3 | ~12 | - | ⁵JHF ≈ <1 |
| C3 | - | ~145 | - | ³JCF ≈ 5-10 |
| C4 | - | ~95 | - | ²JCF ≈ 15-25 |
| C5 | - | ~150 | - | ¹JCF ≈ 230-260 |
| F | - | - | ~ -120 to -140 | ⁴JFH ≈ 1-3 |
Experimental Protocols
To obtain high-quality NMR data for this compound, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives. Ensure the solvent is free from impurities that could interfere with the spectrum.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrum can be referenced indirectly to the ¹H spectrum of TMS.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer. These parameters should be optimized for the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to locate the signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
Data Analysis and Structural Confirmation Workflow
A systematic approach is crucial for the accurate interpretation of the NMR data and unambiguous structural confirmation.
Figure 1: Workflow for NMR-based structural elucidation.
Conclusion
This application note provides a predictive framework for the NMR spectroscopic analysis of this compound. By leveraging data from analogous structures and established NMR principles, we have proposed expected chemical shifts and coupling constants for the ¹H, ¹³C, and ¹⁹F spectra. The detailed experimental protocols offer a clear path for researchers to acquire high-quality data for this and similar novel halogenated pyrazoles. The combination of multinuclear 1D and 2D NMR techniques, as outlined, will enable unambiguous structural confirmation, which is a critical step in the development of new chemical entities for various scientific applications.
References
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]
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Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. Available at: [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants (J in hertz) of syn-1a-f in CDCl 3. ResearchGate. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]
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How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Available at: [Link]
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(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available at: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
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in vitro assay development for 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
An In-Depth Guide to In Vitro Assay Development for Novel Pyrazole-Based Compounds Application Note & Protocols for 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological pathways.[1][2] The introduction of novel derivatives, such as this compound, necessitates a robust and logical framework for the development of in vitro assays to elucidate their biological activity and mechanism of action. This guide provides a comprehensive strategy for researchers, scientists, and drug development professionals. It moves beyond rigid templates to offer a strategic workflow, from initial target class assessment and technology selection to detailed, validated protocols for both biochemical and cell-based assays. We present case studies on a Fluorescence Polarization (FP) kinase binding assay and a Homogeneous Time-Resolved Fluorescence (HTRF) cell-based target engagement assay, underpinned by a rigorous approach to assay validation and data interpretation in line with industry best practices.
Introduction: The Pyrazole Scaffold and Assay Development Strategy
Pyrazole and its derivatives are five-membered heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[3][4][5][6] The specific substitutions on the pyrazole ring—in this case, bromo, fluoro, and dimethyl groups—critically influence the compound's interaction with biological targets.[7] For a novel compound like this compound, the initial challenge is the absence of a known biological target.
Therefore, a successful assay development campaign must be strategic, often beginning with a hypothesis-driven approach based on the compound's structural class. Many pyrazole-containing drugs are known protein kinase inhibitors.[1] This guide will use protein kinases as a plausible target class to illustrate the development process, but the principles described are broadly applicable to other targets like GPCRs, proteases, and phosphodiesterases.
The choice between a target-based (biochemical) and a physiology-based (cell-based) assay is a critical first step.[8][9] Biochemical assays offer a clean, direct measurement of a compound's interaction with a purified target, such as an enzyme, making them ideal for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.[10][11] Conversely, cell-based assays provide more physiologically relevant data by assessing the compound's effect within a living cell, accounting for factors like membrane permeability and off-target effects.[12][13] A comprehensive approach, as outlined here, utilizes both assay types to build a robust pharmacological profile.
Strategic Assay Selection Framework
Choosing the right assay technology is paramount for generating high-quality, reproducible data. The selection depends on the target class, the specific biological question, and the required throughput. Below is a decision framework and an overview of modern, HTS-compatible technologies.
Biochemical vs. Cell-Based Approaches
A well-designed drug discovery program often progresses from simplified biochemical systems to more complex cellular models.[13]
-
Biochemical Assays:
-
Pros: High sensitivity, high throughput, lower variability, direct measurement of target engagement. Ideal for primary screening and SAR.[9]
-
Cons: Lack of physiological context (no cell membrane, metabolism, etc.), may generate hits that are not active in cells.
-
-
Cell-Based Assays:
-
Pros: Higher physiological relevance, accounts for cell permeability and cytotoxicity, can be used for phenotypic screening.[12]
-
Cons: More complex, higher variability, potential for off-target effects to confound results.
-
Overview of Recommended Assay Technologies
-
Fluorescence Polarization (FP): An excellent choice for monitoring molecular binding events in a homogeneous format.[14] It is particularly well-suited for competitive binding assays where a small, fluorescently-labeled ligand (tracer) is displaced from a larger protein target by a test compound.[15] This makes it ideal for screening kinase inhibitors.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, significantly reducing assay interference and background noise.[16][17] HTRF is highly versatile and can be used for biochemical and cellular assays, including measuring protein-protein interactions, receptor binding, and quantifying signaling molecules like phosphorylated proteins.[18][19][20]
-
AlphaLISA® / AlphaScreen®: A bead-based, no-wash immunoassay technology that is extremely sensitive.[21] It relies on the proximity of "Donor" and "Acceptor" beads, which, when brought together by a binding event, generate a highly amplified chemiluminescent signal.[22][23][24] This technology is suitable for detecting a wide range of analytes and interactions, from small molecules to large protein complexes.[25]
Assay Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate assay strategy for a novel compound like this compound.
Caption: Workflow for assay strategy selection.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine if this compound can displace a fluorescent tracer from the ATP-binding site of a target protein kinase.[26]
Assay Principle
A fluorescently labeled, broad-spectrum kinase inhibitor (the "tracer") binds to the kinase, resulting in a high FP signal because the large complex tumbles slowly in solution. If the test compound binds to the same site, it displaces the tracer. The freed tracer tumbles rapidly, causing a decrease in the FP signal. This decrease is proportional to the binding affinity of the test compound.[15]
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- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Derivatization of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.
Introduction: The Strategic Value of the 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its five-membered heterocyclic structure offers a unique combination of metabolic stability, hydrogen bonding capabilities, and a tunable electronic profile. The 1,3-dimethylpyrazole substitution pattern, in particular, provides a privileged scaffold that often imparts favorable physicochemical properties for drug candidates.[3]
This application note focuses on a highly versatile starting material: This compound . This scaffold is strategically designed for efficient library synthesis and subsequent Structure-Activity Relationship (SAR) exploration. The key to its utility lies in the orthogonal reactivity of its halogen substituents:
-
The C4-Bromine: This position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. It allows for the systematic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling a thorough exploration of the chemical space around the pyrazole core.[4]
-
The C5-Fluorine: The C-F bond is generally robust and less reactive under cross-coupling conditions. Its primary role is often as a modulator of the scaffold's electronic properties and metabolic stability. The high electronegativity of fluorine can influence the pKa of adjacent functional groups and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.
This guide provides detailed protocols and expert rationale for the derivatization of this scaffold, aimed at accelerating the drug discovery process through systematic SAR studies.
Part 1: Derivatization Strategies via Cross-Coupling at the C4-Position
The bromine atom at the C4 position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, offering reliability, broad substrate scope, and predictable outcomes.[5] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most versatile and widely used C-C bond-forming reaction in pharmaceutical research.[7] It is tolerant of a vast array of functional groups and a large number of boronic acids and esters are commercially available.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. For a potentially electron-rich heterocyclic substrate like our pyrazole, using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often necessary. These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the product and regenerate the catalyst.[6]
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[7] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can significantly impact reaction rate and yield, and often requires empirical optimization.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) to the reaction vessel. The final concentration should be approximately 0.1 M with respect to the starting pyrazole.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O | 110 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 |
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrazole core and a terminal alkyne. This reaction is invaluable for introducing a rigid, linear linker, which can be used to probe deeper pockets in a binding site or serve as a handle for further chemistry, such as click reactions.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude residue by column chromatography.
Part 2: Designing and Interpreting the SAR Campaign
The ultimate goal of derivatization is to build a library of compounds that systematically explores the structure-activity relationships of the scaffold.
Workflow for a Pyrazole-Based SAR Study
A typical workflow involves parallel synthesis to rapidly generate a library of analogs, followed by biological screening and data analysis to inform the design of the next generation of compounds.
Caption: Iterative workflow for SAR studies.
Interpreting SAR Data: A Hypothetical Case Study
Imagine the synthesized pyrazole derivatives are tested as inhibitors of a hypothetical kinase. The data can be organized to extract meaningful relationships.[8][9][10]
Table 2: Hypothetical SAR Data for C4-Substituted Pyrazole Analogs
| Compound ID | R Group at C4 | Kinase IC₅₀ (µM) |
| 1 (Start) | -Br | > 100 |
| 2a | Phenyl | 15.2 |
| 2b | 4-Fluorophenyl | 5.1 |
| 2c | 4-Hydroxyphenyl | 2.5 |
| 2d | 4-Aminophenyl | 1.8 |
| 2e | 3-Aminophenyl | 22.4 |
| 3a | Phenylethynyl | 35.0 |
Analysis and Next Steps:
-
Initial Hit: Introduction of a simple phenyl ring (2a ) confers moderate activity, suggesting a hydrophobic pocket.
-
Exploring Polar Contacts: Adding a fluorine atom (2b ) improves potency, possibly through a favorable dipole interaction or by blocking a site of metabolism. The significant improvement with 4-hydroxy (2c ) and 4-amino (2d ) groups strongly suggests the presence of a key hydrogen bond donor/acceptor pair in the para-position of the binding pocket.
-
Positional Importance: The drop in activity when the amino group is moved to the meta-position (2e ) highlights the specific geometric requirements for this key interaction.
-
Vector Exploration: The lower activity of the rigid alkynyl analog (3a ) might indicate that the linear vector is not optimal for reaching the key interaction points.
-
Next-Generation Design: Based on this data, a medicinal chemist would design a new set of analogs focusing on different hydrogen bond donors/acceptors at the 4-position of the phenyl ring (e.g., amides, sulfonamides) to further optimize this crucial interaction.
Part 3: Visualization of Key Chemical Transformations
Visualizing the synthetic possibilities provides a clear roadmap for library design.
Caption: Key derivatization pathways from the core scaffold.
Conclusion
The this compound scaffold is a powerful starting point for medicinal chemistry campaigns. Its strategically placed halogen atoms allow for selective and versatile functionalization, primarily through robust palladium-catalyzed cross-coupling reactions at the C4 position. By applying the protocols and strategic workflows outlined in this guide, research teams can efficiently generate diverse chemical libraries, establish clear structure-activity relationships, and accelerate the journey from initial hit to lead candidate.
References
-
ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]
-
Cardiff University. Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. Available at: [Link]
-
PubChem. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
NIH. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Available at: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
ResearchGate. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: [Link]
-
NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
CORE. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available at: [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]
-
NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
ResearchGate. Synthetic Routes to Pyrazoles. Available at: [Link]
-
ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. Available at: [Link]
-
ResearchGate. Scheme 6. Synthetic routes for compounds 12 and 13 via reaction of.... Available at: [Link]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Bromopyrazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the nuances and challenges of using 4-bromopyrazole and its derivatives as electrophilic partners. Pyrazole-containing molecules are of immense interest in pharmaceutical and materials science, yet their synthesis via cross-coupling is not always straightforward.[1] This document, presented in a question-and-answer format, synthesizes field-proven insights and foundational chemical principles to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with 4-bromopyrazole. What are the best general starting conditions to try first?
A1: A robust starting point is crucial for any optimization process. While every substrate pairing is unique, the following conditions provide a high probability of success for a typical 4-bromopyrazole coupling with an arylboronic acid. This setup favors modern, highly active catalyst systems known to be effective for challenging heteroaryl halides.[2][3]
| Component | Recommendation | Equivalents/Loading | Rationale |
| Substrate | 4-Bromopyrazole | 1.0 eq | The limiting reagent. |
| Nucleophile | Arylboronic Acid | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the limiting halide. |
| Pd Pre-catalyst | XPhos Pd G3 | 1 - 2 mol% | Buchwald pre-catalysts are air-stable, highly active, and form the active Pd(0) species reliably.[2] |
| Ligand | (Included in G3) | N/A | XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[4][5] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 eq | Milder inorganic bases are generally effective and less likely to promote side reactions like debromination compared to strong hydroxides.[4][6] |
| Solvent | 1,4-Dioxane / H₂O | 4:1 or 5:1 v/v | A polar aprotic solvent with a small amount of water is standard for solubilizing the inorganic base and facilitating the catalytic cycle.[2][6] |
| Temperature | 80 - 100 °C | N/A | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | N/A | Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst.[7] |
This combination represents a modern, reliable set of "go-to" conditions that balances reactivity with the minimization of common side reactions.[2]
Q2: Why is 4-bromopyrazole considered a "difficult" Suzuki coupling substrate?
A2: 4-Bromopyrazole presents several challenges that stem from the inherent properties of the pyrazole ring itself:
-
N-H Acidity: The pyrazole ring possesses an acidic N-H proton (pKa ≈ 14 in water).[8] Under basic reaction conditions, this proton can be removed to form a pyrazolate anion. This anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][8]
-
Ligand-like Behavior: The nitrogen atoms in the pyrazole ring can act as ligands, binding to the palladium catalyst and interfering with the desired catalytic cycle.[9] This is a common issue with heteroatom-rich substrates.
-
Propensity for Dehalogenation: Heteroaryl halides, including 4-bromopyrazole, are often susceptible to a competitive side reaction called protodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[3][4] This leads to a loss of starting material and reduced product yield.
Understanding these intrinsic challenges is the first step toward designing a successful reaction strategy.
Q3: Should I protect the pyrazole N-H group before the coupling reaction?
A3: Yes, in many cases, protecting the pyrazole N-H is the single most effective strategy to overcome the issues of catalyst inhibition and debromination.[4][10]
-
Benefits of N-Protection:
-
Prevents Anion Formation: It eliminates the acidic proton, preventing the formation of the problematic pyrazolate anion.
-
Reduces Debromination: N-protection has been shown to significantly suppress or even eliminate the debromination side reaction.[10][11]
-
Improves Solubility & Reproducibility: Protected pyrazoles often have better solubility in common organic solvents and can lead to more consistent reaction outcomes.
-
-
Common Protecting Groups:
Troubleshooting Guide
This section addresses specific experimental failures. Use the workflow diagram below to diagnose the most likely cause of your issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Q4: Problem: My reaction shows very low conversion, with mostly unreacted 4-bromopyrazole remaining. What should I do?
A4: This indicates a problem with catalyst activity or turnover, often related to the initial oxidative addition step.[5]
-
Causality: The palladium catalyst is not efficiently inserting into the C-Br bond of the pyrazole. This can be due to catalyst deactivation or insufficient reactivity of the catalyst system for this specific substrate. Electron-rich heteroaryl halides can be challenging for oxidative addition.[12]
-
Solutions & Actions:
-
Verify Reagent Quality: First, ensure your solvent was rigorously degassed and your base is anhydrous. Oxygen can kill the active Pd(0) catalyst, and water can affect the base's efficacy.[7]
-
Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for heteroaryl couplings.[2] Switch to a modern, bulky, and electron-rich phosphine ligand such as SPhos , XPhos , or P(tBu)₃ . These ligands accelerate both oxidative addition and the final reductive elimination step.[5][13] Using a pre-formed Buchwald pre-catalyst (e.g., XPhos Pd G3) is a reliable way to ensure the formation of the active catalyst.
-
Increase Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C (solvent permitting). Higher temperatures can overcome the activation barrier for oxidative addition.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, a process known as protodeboronation, where the C-B bond is cleaved.[14] Confirm the purity of your boronic acid by NMR. If it's degraded, use a fresh bottle or consider switching to a more stable boronate ester (e.g., a pinacol ester).[14]
-
Q5: Problem: My starting material is consumed, but I isolate a significant amount of pyrazole (debrominated starting material). How can I prevent this?
A5: This is a classic case of protodehalogenation, a common side reaction for heteroaryl halides.[4][13] It occurs when the organopalladium intermediate formed after oxidative addition undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[13]
-
Causality: The source of the hydride can be trace water, the solvent, or even certain bases. For unprotected pyrazoles, the N-H group is a major contributing factor.[4][11]
-
Solutions & Actions:
| Parameter | Condition Promoting Debromination | Optimized Condition to Minimize Debromination | Rationale |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection removes the acidic proton, which is a key factor in promoting this side reaction.[4][10] |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Strong bases can generate species that facilitate the hydride transfer. Milder bases are less prone to this.[4][6] |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky ligands promote the desired reductive elimination of the coupled product over side reactions.[4][5] |
| Solvent | Protic solvents (e.g., alcohols) if used improperly | Aprotic solvents (Dioxane, THF, Toluene) with controlled H₂O | Alcohols can be a source of hydride for the palladium complex.[13] |
A study on halogenated aminopyrazoles found that bromo and chloro derivatives were superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[3][15] The most impactful change is often N-protection.[11]
Q6: Problem: I observe a significant amount of biaryl product from the homocoupling of my boronic acid. What is the cause?
A6: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is typically caused by the presence of oxygen in the reaction mixture.
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) through a separate pathway that leads to the dimerization of the boronic acid. It can also be a sign that the transmetalation step is slow relative to this side reaction.
-
Solutions & Actions:
-
Improve Degassing Technique: This is the most critical step. Ensure your solvent is thoroughly degassed using a method like freeze-pump-thaw (3-4 cycles) or by bubbling an inert gas (argon or nitrogen) through it for at least 30-60 minutes.[16]
-
Maintain an Inert Atmosphere: After degassing, ensure the reaction is run under a positive pressure of nitrogen or argon for its entire duration. Use Schlenk line techniques if possible.[17]
-
Check Reagent Purity: Impurities in the boronic acid can sometimes accelerate decomposition and homocoupling.
-
Use a Pre-catalyst: Sometimes, the issue lies with the generation of the active Pd(0) from a Pd(II) source like Pd(OAc)₂. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst can provide a more controlled entry into the catalytic cycle.[13]
-
Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki Coupling of N-Protected 4-Bromopyrazole
This protocol uses a robust Buchwald pre-catalyst system suitable for a broad range of arylboronic acids.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add N-protected 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Inerting: Seal the vial and cycle between vacuum and backfilling with nitrogen or argon three times.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 4-18 hours. Monitor the consumption of the 4-bromopyrazole by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Conditions for a Challenging, Unprotected 4-Bromopyrazole
This protocol is designed to minimize debromination when N-protection is not feasible. It uses a specific catalyst/base combination known to suppress this side reaction.
-
Reagent Preparation: To a microwave reaction vial with a stir bar, add 4-bromopyrazole (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq). Ensure the base is a fine, dry powder.
-
Catalyst System: Under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the ligand SPhos (3.5 mol%).
-
Solvent Addition: Add thoroughly degassed THF (tetrahydrofuran) and degassed water in a 5:1 ratio.
-
Inerting: Seal the vial and thoroughly purge with argon.
-
Reaction: Heat the reaction to 85 °C and stir vigorously for 12-24 hours.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1. Be sure to carefully analyze the crude product by ¹H NMR to quantify the ratio of desired product to the debrominated pyrazole byproduct.
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[18][19]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thompson, A. S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Retrieved from [Link]
-
Choi, T.-L., et al. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Retrieved from [Link]
-
Caddick, S., et al. (2006). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Thompson, A. S., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit User Discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros. Retrieved from [Link]
-
Jedinak, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Sohyaku, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Strotman, N. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Reddit User Discussion. (2017). Suzuki coupling Reaction's yield is very low.... r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Jedinak, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles... PubMed. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
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- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing byproducts in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common challenges encountered during the synthesis, purification, and characterization of pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My Knorr synthesis with an unsymmetrical 1,3-diketone is giving a mixture of products. What's happening and how can I control it?
A1: You are observing the formation of regioisomers, the most common byproduct in pyrazole synthesis when using unsymmetrical starting materials.[1][2] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the diketone, leading to two different constitutional isomers.
The outcome is a delicate balance of three main factors:[2]
-
Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon is typically attacked first. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl will activate it for nucleophilic attack.
-
Steric Effects: The least sterically hindered carbonyl is more accessible. A bulky substituent on either the diketone or the hydrazine will favor attack at the less crowded site.
-
Reaction Conditions: This is your primary tool for control. Solvent, temperature, and pH can significantly influence the regiochemical outcome.[2] Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[2]
Expert Tip: Changing the solvent can dramatically alter the isomeric ratio. For instance, switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in certain cases.[3]
Q2: My reaction mixture has turned a deep yellow/red color. Is this normal, and can I get rid of the color?
A2: This is a very common observation, especially when using hydrazine salts such as phenylhydrazine hydrochloride.[4] The color is typically due to the formation of minor, highly conjugated impurities from side reactions of the hydrazine starting material, which can be exacerbated by acidic conditions.[4][5]
Troubleshooting Strategies:
-
Add a Mild Base: If using a hydrazine salt, the reaction can become acidic. Adding one equivalent of a mild base like potassium acetate (KOAc) or sodium acetate (NaOAc) can neutralize the liberated acid, often leading to a much cleaner and less colored reaction profile.[4]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative side reactions that contribute to color formation.[4]
-
Purification: These colored impurities can usually be removed effectively during purification.
-
Solvent Wash: Washing the crude product with a relatively non-polar solvent like toluene can remove some colored impurities before major purification.[5]
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product, followed by filtration through celite, can adsorb many colored impurities.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated and extracted into an aqueous acid phase, leaving non-basic colored impurities behind in the organic layer.[6]
-
Q3: I see an intermediate spot on my TLC that is UV active but doesn't stain well with permanganate. What could it be?
A3: This is likely a pyrazoline intermediate.[7][8] Pyrazolines are the initial cyclized, non-aromatic products formed, especially in syntheses starting from α,β-unsaturated ketones.[1][9] They often require a subsequent oxidation or dehydration step to form the final, stable aromatic pyrazole ring.[1][8]
-
Formation: The reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde first yields a pyrazoline.
-
Aromatization: This intermediate must then be aromatized. This can sometimes happen in situ, but often requires an explicit oxidizing agent or heating in a solvent like DMSO under an oxygen atmosphere to drive the dehydration.[10] If this step is inefficient, the pyrazoline will persist as a byproduct.
Troubleshooting Guides
Issue 1: Identifying and Separating Regioisomers
Symptoms:
-
¹H NMR spectrum shows duplicate sets of peaks for the desired product.
-
Multiple spots with very close Rf values are observed on TLC.
-
The isolated product has a broad melting point range.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for identifying and separating pyrazole regioisomers.
In-Depth Technical Protocols
Protocol 1: Definitive Isomer Identification using 2D NOESY NMR
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for distinguishing regioisomers. It detects spatial proximity between protons (typically < 5 Å), allowing you to unambiguously determine which substituent is adjacent to which part of the pyrazole ring.[11][12][13][14][15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated NMR sample (~10-20 mg) of the isomer mixture or the isolated pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: On an NMR spectrometer (≥400 MHz recommended), acquire a standard 2D NOESY spectrum. Use a mixing time between 500-800 ms to allow for the development of cross-peaks.
-
Data Analysis:
-
Process the 2D spectrum.
-
Identify the key proton signals: the N-substituent (e.g., N-CH₃ or N-Aryl protons) and the protons at the C3 and C5 positions of the pyrazole ring.
-
Look for the key NOE cross-peak: A cross-peak between the protons of the N1-substituent and the protons of the R⁵ group (or the H at C5) confirms that the substituent is on the N1 nitrogen adjacent to the C5 position. Conversely, an NOE to the R³ group (or H at C3) would confirm the other isomer.[11]
-
Protocol 2: Purification via Acid Salt Crystallization
This powerful technique exploits the basicity of the pyrazole ring to achieve separation where chromatography or standard recrystallization may fail.[16][17] The different regioisomers can form salts with distinct solubilities, allowing one to crystallize out preferentially.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[16]
-
Acid Addition: Slowly add at least one molar equivalent of an acid. Common choices include oxalic acid, sulfuric acid, or phosphoric acid.[16]
-
Crystallization: Stir the solution. The salt of one regioisomer may precipitate immediately. If not, crystallization can be induced by cooling the solution, slowly adding a co-solvent (like water or an alkane), or scratching the inside of the flask.
-
Isolation: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Analysis & Recovery:
-
Analyze the crystalline salt and the mother liquor by TLC or NMR to determine the purity and identity of the isolated isomer.
-
To recover the free pyrazole, dissolve the salt in water, basify the solution (e.g., with NaHCO₃ or NaOH), and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Protocol 3: Standard Purification by Silica Gel Chromatography
This is the most common method for purifying pyrazole synthesis reaction mixtures.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show separation between your product and impurities, with the desired product having an Rf value of ~0.2-0.4.[18] A common starting point is a mixture of hexanes and ethyl acetate.[19]
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[20] Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[20] Allow the solvent to drain until it is level with the top of the silica.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading.[18]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[18]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and apply gentle positive pressure (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., test tubes or vials).
-
Monitor the fractions by TLC to identify which ones contain your pure product. Use a UV lamp for visualization, or a chemical stain if the compounds are not UV-active.[21][22]
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified pyrazole.
Data & Visualization Aids
Table 1: Common TLC Stains for Pyrazole Synthesis
| Stain | Recipe | Visualization | Target Functional Groups |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent green background.[21] | Aromatic rings, conjugated systems. |
| Iodine | A few crystals of I₂ in a sealed chamber.[23] | Brown spots on a light brown background. | Unsaturated compounds, aromatic rings.[22] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[22] | Yellow/brown spots on a purple background (requires gentle heating). | Alkenes, alkynes, alcohols, and other oxidizable groups. |
| p-Anisaldehyde | 135mL EtOH, 5mL conc. H₂SO₄, 1.5mL AcOH, 3.7mL p-anisaldehyde.[23] | Variety of colors on a light pink background (requires strong heating). | General purpose, sensitive to nucleophilic groups. |
Diagram 1: Knorr Synthesis - The Origin of Regioisomers
Caption: Reaction pathways leading to two possible regioisomers.
References
-
Ali, M. A., & Shah, S. A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4469. [Link]
-
Herfindo, N., et al. (2021). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Jakubowski, J. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7). [Link]
- Rack, M., et al. (2011). Method for purifying pyrazoles.
-
Reddy, C. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63231-63236. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolines. Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Shestakov, A. S., et al. (2019). Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
- Rack, M., et al. (2011). Process for the purification of pyrazoles.
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry and Biochemistry. [Link]
-
Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5857. [Link]
-
Kumar, A., et al. (2018). (a) Full NOESY Spectrum; (b) Partial NOESY: aliphatic vs aromatic; (c)... ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Abdeltawab, H., et al. (2021). (a) 2D NOESY H¹NMR of compounds 18a showing correlation... ResearchGate. [Link]
-
Kumar, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 66(1), 123-143. [Link]
-
University of Toronto. (n.d.). How to run column chromatography. University of Toronto Chemistry. [Link]
-
Sonawane, K. D., & Shinde, S. S. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(3-s), 154-159. [Link]
-
Bhadraiah, U. K., et al. (2009). Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Abellán, V., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New Fluorinated Acaricides. Journal of Organic Chemistry, 73(21), 8545-8552. [Link]
-
Reddit user r/Chempros. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Zimnitskii, D. S., et al. (2021). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p... ResearchGate. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
Organic Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]
-
Myers, B. (n.d.). Stains for Developing TLC Plates. University of Rochester. [Link]
-
Dukov, I., & Atanassova, M. (2014). The acidic acylpyrazolones and acylisoxazolones extractants. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Organic Chemistry Portal. [Link]
-
Cîrcu, V., et al. (2021). A section of the NOESY spectra (recorded in CDCl3) highlighting the key... ResearchGate. [Link]
Sources
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- 23. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Navigating the Solution Stability of Fluorinated Pyrazoles
Welcome to the Technical Support Center for fluorinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these powerful but sometimes sensitive molecules in solution. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, also introduce specific challenges regarding their stability during experimental workflows.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the stability issues you may encounter. Our goal is to equip you with the knowledge to not only solve problems but also to proactively design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my HPLC analysis of a fluorinated pyrazole. What could be the cause?
A1: The appearance of unexpected peaks in your chromatogram is a common indicator of compound degradation or an analytical issue. For fluorinated pyrazoles, several factors could be at play:
-
Photodegradation: Many fluorinated pyrazoles, particularly those with aromatic substituents, are susceptible to degradation upon exposure to light.[4][5] The high-energy UV detector lamp in an HPLC system can itself induce on-column degradation.
-
Hydrolysis: The stability of fluorinated pyrazoles can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of substituents on the pyrazole ring or even lead to ring cleavage in extreme cases.[6][7]
-
Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of your compound. While some solvents may be inert, others can participate in degradation reactions, especially at elevated temperatures.[8]
-
Contaminated Mobile Phase: Impurities in your mobile phase, such as trace amounts of acid or base, can create a microenvironment on your column that promotes degradation.[9]
To diagnose the issue, consider running a control experiment where your sample is not exposed to light and is analyzed immediately after preparation. If the extraneous peaks are diminished, photodegradation is a likely culprit. If the peak profile changes over time in a prepared solution, hydrolysis or solvent-mediated degradation should be investigated.
Q2: My N-trifluoromethyl pyrazole seems to be losing its CF3 group. Is this a known issue?
A2: Yes, the hydrolytic stability of N-trifluoromethyl groups can be a concern, especially if not attached to a sufficiently electron-deficient pyrazole ring.[10] The N-CF3 moiety can be prone to beta-elimination of hydrogen fluoride (HF), initiating a cascade of reactions that lead to the cleavage of the CF3 group.[10] This can result in the formation of a "des-CF3" pyrazole, which will have a different retention time in your HPLC analysis and a different mass in your mass spectrometry data.
The stability of trifluoromethylhydrazine, a potential synthetic precursor or degradant, has been shown to be low in solution, with a half-life of approximately 6 hours.[10][11] This inherent instability highlights the need for careful handling of N-trifluoromethyl pyrazoles and related intermediates in solution.
Q3: How does pH affect the stability of my fluorinated pyrazole solution?
A3: The pH of your solution is a critical factor governing the stability of fluorinated pyrazoles. The ionization state of the pyrazole ring and its substituents can change with pH, potentially opening up different degradation pathways.[7]
-
Acidic Conditions (low pH): Acidic environments can accelerate the hydrolysis of certain functional groups attached to the pyrazole. For N-trifluoromethyl compounds, acidic conditions can promote the loss of the CF3 group.[6]
-
Basic Conditions (high pH): Basic conditions can also promote hydrolysis, often through different mechanisms. For example, ester or amide functionalities on the pyrazole scaffold are susceptible to base-catalyzed hydrolysis.[7]
It is crucial to determine the optimal pH range for your specific fluorinated pyrazole. This can be achieved through a forced degradation study, which is detailed in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
This guide provides a systematic approach to identifying the source of unexpected peaks in your HPLC analysis of a fluorinated pyrazole.
Caption: A workflow for diagnosing the origin of unexpected peaks.
-
Stock Solution Preparation: Prepare a stock solution of your fluorinated pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a UV lamp.
-
-
Time Points: Analyze the stressed samples and an unstressed control sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze all samples by HPLC-UV and HPLC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that lead to the formation of the unexpected peaks. The mass spectrometry data will be crucial for identifying the molecular weights of the degradation products.[12]
Guide 2: Analytical Methods for Stability Assessment
The use of orthogonal analytical techniques is essential for a comprehensive understanding of fluorinated pyrazole stability.
Caption: An integrated analytical approach for stability studies.
-
HPLC-UV: A robust method for quantifying the parent compound and detecting new peaks. However, it may not detect non-chromophoric degradants. A well-chosen internal standard is recommended for accurate quantification.
-
LC-MS: Indispensable for identifying degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.[12][13]
-
¹⁹F NMR Spectroscopy: A powerful tool for studying fluorinated compounds. Since there is no natural background signal, ¹⁹F NMR is highly specific. Changes in the chemical environment of the fluorine atoms upon degradation will result in new peaks, providing valuable structural information.[4][11][12][13] This technique is also quantitative and can be used to create a fluorine mass balance.[5]
Data Presentation
Table 1: Common Degradation Pathways of Fluorinated Pyrazoles
| Degradation Pathway | Description | Common Triggers | Analytical Signature |
| Photodegradation | Cleavage of bonds due to absorption of light energy. Can lead to dechlorination, ring cleavage, or rearrangements.[4][14] | UV light, sunlight | Appearance of new peaks in HPLC, often with different UV spectra. |
| Hydrolysis | Reaction with water, often catalyzed by acid or base. Can lead to cleavage of esters, amides, or the pyrazole ring itself.[6][7] | Acidic or basic pH | Disappearance of parent compound with the appearance of more polar degradants. |
| Oxidation | Reaction with oxidizing agents. Can involve the formation of N-oxides or hydroxylation of aromatic rings. | Peroxides, air (long-term) | Formation of products with an increased mass of 16 Da (oxygen atom). |
| Defluorination | Loss of fluorine atoms from the molecule. Can occur through various mechanisms, including hydrolysis of -CF3 groups.[5][10] | Extreme pH, nucleophiles | Loss of fluorine signal in ¹⁹F NMR, formation of fluoride ions. |
Conclusion
The stability of fluorinated pyrazoles in solution is a multifaceted issue that requires a systematic and proactive approach. By understanding the potential degradation pathways and the influence of experimental parameters, researchers can design more robust experiments and have greater confidence in their results. This technical support guide provides a foundation for troubleshooting common stability-related problems. For further assistance, please consult the referenced literature.
References
- Hainzl, D., & Casida, J. E. (1996). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 44(6), 1709-1715.
- White, A. R., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(20), 14269–14280.
- Bhat, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12693–12703.
- Zhang, Y., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides.
- Arnold, W. A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12345-12355.
- McNeill, K., et al. (2020). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 54(16), 9984-9994.
- White, A. R., et al. (2021).
- Balamurugan, K. (2023). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn.
- Arnold, W. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(1), 57-67.
- Jasiński, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8451.
- K., B. (n.d.). HPLC Troubleshooting Guide. Agilent.
- Li, Y., et al. (2022). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 29(40), 60699-60709.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Arnold, W. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- ACE. (n.d.). HPLC Troubleshooting Guide. ACE.
- Gross, Z., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Jasiński, R., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2323-2328.
- Lestari, W. W., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215.
- Rosa, A., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15644-15666.
- Bhat, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(11), 9318.
- BenchChem. (2024). An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide. BenchChem.
- Jasiński, R., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(6), 1734.
- BenchChem. (2024).
- Wang, F., et al. (2021). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Computational and Theoretical Chemistry, 1202, 113312.
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329.
- Kumar, A., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 9(24), e202403478.
- Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
- Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI.
- Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013.
- Li, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467.
- Abd El‐Gaber, M. K., et al. (2023). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry, 26(43), e202300845.
- Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 9(7), 173.
- Mykhailiuk, P. K. (2020).
- Jetha, S. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Ouma, C. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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Technical Support Center: Managing Side Reactions in the Fluorination of Pyrazole Rings
Welcome to the technical support center for the fluorination of pyrazole rings. The strategic incorporation of fluorine into pyrazole scaffolds is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties like metabolic stability and binding affinity.[1] However, direct fluorination of the pyrazole ring is often plagued by side reactions that can complicate synthesis, reduce yields, and impede drug discovery efforts.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during these critical transformations.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during pyrazole fluorination.
Q1: My reaction is producing a mixture of C4- and C5-fluorinated pyrazoles. How can I control the regioselectivity? A1: This is a classic challenge in pyrazole chemistry. Direct electrophilic fluorination with reagents like Selectfluor® typically favors the electron-rich C4 position.[2] To achieve C5 fluorination, a change in strategy is required. A common approach involves the deprotonation of the C5 position with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[2]
Q2: I'm observing a significant amount of a di-fluorinated byproduct. How can I favor monofluorination? A2: Over-fluorination, leading to 4,4-difluoro-4H-pyrazole derivatives, is a known side reaction, particularly with highly reactive substrates or when using an excess of a powerful fluorinating agent like Selectfluor®.[2][3] To promote monofluorination, consider the following:
-
Stoichiometry Control: Carefully use only 1.0 to 1.1 equivalents of the fluorinating agent.
-
Monitor the Reaction: Track the consumption of the starting material by TLC or LC-MS and stop the reaction immediately upon its disappearance.
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity for the mono-fluorinated product.[4]
Q3: My starting material is decomposing, and I'm seeing significant tar formation. What's causing this? A3: Pyrazole ring instability can be a major issue, especially under harsh conditions.[5] Decomposition can be caused by:
-
Highly Reactive Reagents: Elemental fluorine (F₂) is known to cause degradation and tar formation.[5]
-
Incompatible Solvents: Some fluorinating agents, like Selectfluor®, can react exothermically and dangerously with solvents like DMF, DMSO, or pyridine.[6] Always check reagent-solvent compatibility. Acetonitrile is a widely used and generally safe solvent for many N-F reagents.[6]
-
Reaction Temperature: Excessive heat can lead to decomposition. If you observe charring, immediately reduce the temperature.
Q4: The reaction is very slow or is not going to completion. How can I improve the rate? A4: Low reactivity is often due to the electron-deficient nature of the pyrazole ring, especially if it bears electron-withdrawing groups.[3] To improve conversion:
-
Increase Temperature: Cautiously increasing the temperature can improve the reaction rate. Microwave-assisted heating has been shown to reduce reaction times significantly compared to conventional heating.[5]
-
Catalysis: Transition-metal catalysts (e.g., palladium) can be used to direct C-H activation and fluorination, overcoming the inherent low reactivity of certain positions.[7][8]
-
Reagent Choice: Switch to a more powerful fluorinating agent. The reactivity of N-F reagents varies significantly.[9][10]
Part 2: In-Depth Troubleshooting Guides
This section explores the root causes of specific side reactions and provides detailed, actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Fluorination
The Problem: You obtain a difficult-to-separate mixture of C4- and C5-fluorinated isomers, or fluorination occurs on a substituent ring (e.g., an N-phenyl group).
The Root Cause: The pyrazole ring has two primary sites susceptible to electrophilic attack: C4 and C5. The outcome is dictated by a delicate balance of electronics and sterics. The C4 position is generally more electron-rich and thus kinetically favored for electrophilic attack.[3] However, bulky substituents at the C3 or C5 positions can sterically hinder the C4 position, potentially leading to mixtures.
Solutions & Mitigation Strategies:
-
Leverage Directing Groups: Installing a directing group can override the inherent reactivity of the pyrazole ring. For instance, an amide group can direct a palladium catalyst to functionalize an otherwise unreactive C-H bond.[11] This is a powerful strategy for complex molecules where inherent selectivity is low.
-
Solvent Modification: While more commonly applied to pyrazole synthesis, the choice of solvent can influence selectivity in functionalization.[12][13] Highly polar or hydrogen-bond-donating solvents can alter the electronic properties of the substrate and reagent.
-
Switch to a Directed C5-Fluorination Protocol: If C5-fluorination is the goal, an electrophilic approach is often unsuitable. A directed ortho-metalation (DoM) approach is superior.
Workflow: Troubleshooting Poor Regioselectivity
Caption: Decision tree for managing regioselectivity.
Issue 2: Over-fluorination to 4,4-Difluoro Products
The Problem: The desired 4-fluoropyrazole is formed, but it reacts further to yield a 4,4-difluoro-4H-pyrazole.[3]
The Root Cause: The initial electrophilic attack of F⁺ at the C4 position forms a cationic intermediate (a Wheland complex).[14] Deprotonation yields the 4-fluoropyrazole. However, this product can be sufficiently nucleophilic to undergo a second fluorination, forming a difluorinated cation. Subsequent deprotonation during workup gives the 4,4-difluoro product. This pathway is more likely if the intermediate carbocation is stabilized by adjacent groups, such as aryl substituents at C3 and C5.[3]
Mechanism of Over-fluorination
Caption: Reaction pathway showing desired and side reactions.
Solutions & Mitigation Strategies:
-
Fine-tune Stoichiometry: This is the most critical parameter. Use precisely one equivalent of the fluorinating agent. An auto-titrator can be beneficial for large-scale reactions.
-
Reduce Reagent Reactivity: If over-fluorination persists even with stoichiometric control, switch to a milder N-F reagent. For example, if Selectfluor® is causing issues, consider N-Fluorobenzenesulfonimide (NFSI), which is generally less reactive.[15]
-
Kinetic Monitoring: Monitor the reaction progress closely. As soon as the starting material is consumed, quench the reaction to prevent the slower, undesired second fluorination from occurring.
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Common Name | Structure | Relative Reactivity | Notes |
| F-TEDA-BF₄ | Selectfluor® | N-F salt | Very High | Highly efficient but can lead to over-fluorination.[3] Incompatible with some common solvents.[6] |
| (PhSO₂)₂NF | NFSI | N-F imide | High | Generally milder than Selectfluor®, offering better control.[2][7] Stable and easy to handle.[15] |
| C₅H₅NF(OTf) | N-Fluoropyridinium triflate | N-F salt | Moderate | One of the earlier N-F reagents; reactivity can be tuned by modifying the pyridine ring.[10] |
Part 3: Detailed Experimental Protocols
Protocol 1: Selective C4-Monofluorination of 3,5-Diphenyl-1H-pyrazole
This protocol is adapted from methodologies described for the electrophilic fluorination of pyrazoles using Selectfluor®.[3]
Materials:
-
3,5-Diphenyl-1H-pyrazole
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-diphenyl-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Reagent Addition: While stirring at room temperature, add Selectfluor® (1.05 eq) portion-wise over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-fluoro-3,5-diphenyl-1H-pyrazole.
Self-Validation:
-
¹⁹F NMR: Expect a single resonance for the C4-F.
-
¹H NMR: Disappearance of the C4-H proton signal.
-
Mass Spectrometry: Confirm the M+1 peak corresponding to the monofluorinated product.
Protocol 2: Managing Nucleophilic Fluorination Side Reactions
While less common for direct pyrazole C-F bond formation, nucleophilic fluorination (e.g., Halogen Exchange or HALEX) on a pre-functionalized halopyrazole can be an alternative.
Common Problem: Elimination side reactions. High temperatures required for nucleophilic fluorination with metal fluorides (e.g., KF, CsF) can lead to elimination, especially with secondary alkyl halides attached to the pyrazole ring.[16]
Mitigation Strategy:
-
Reagent Choice: Use anhydrous tetra-n-butylammonium fluoride (TBAF) as the fluoride source. It is more soluble and reactive at lower temperatures than metal fluorides, minimizing elimination.[17]
-
Aprotic Polar Solvents: Use solvents like anhydrous DMSO or DMF to enhance the nucleophilicity of the fluoride ion.
-
Phase-Transfer Catalysis: For reactions with KF or CsF, using a phase-transfer catalyst (e.g., Kryptofix [2.2.2]) can improve solubility and allow for lower reaction temperatures.
References
- Technical Support Center: Fluorination Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNhFFDE-STuKV_Y9nwNiyf9HIoYEShdBDCo4QFrxcrhoPZOifSPJD4MFh0DCJ59AzcOVcoTG8UOYFA4t-Eiini4ZEcexpGKbt0iuXeV67rf7Im1sr5G4BBm4Nr91Kglo6XdmQe_WiaO4srL63ewrMuBePhkRgWy8vv53KFaqikUWDxwpO77TAqb9psXQ==]
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/222]
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538260/]
- Microwave-mediated pyrazole fluorinations using Selectfluor®. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. [URL: https://egrove.olemiss.edu/etd/553/]
- Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. ResearchGate. [URL: https://www.researchgate.
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- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1379836]
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- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3815525/]
- Technical Support Center: Regioselectivity in Pyrazole Fluorination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Amh-jUWmCQ8zEqduYn-OQkCYX3rjkpwrxeKbCWrdvvHF7XTgypZShYCIH-RQrzaNQhYYx8qHwOtXKy7OeAqE4Xu1PrJ3ChqsddZ_n6ICZH-vk0cuThZk99Q91Y1AU2josuQLzguKgYjplEOcGHgq8wHazseciBj0Sxcuy0iRtq_FUVkuhnxi4FUBPfcVKKt0x1NnIT5YxxxCwCeyDfQ=]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949514/]
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00671]
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. ResearchGate. [URL: https://www.researchgate.
- Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.
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- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [URL: https://www.mdpi.com/1422-0067/26/21/10335]
- Different chemo- and regioselectivity in the reactions of fluorinated... ResearchGate. [URL: https://www.researchgate.
- Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06240f]
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901925/]
- Electrophilic fluorination. Wikipedia. [URL: https://en.wikipedia.
- Troubleshooting Guide. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/content/dam/csd/sto/ph/dto/pdf/users-guide/Troubleshooting-Guide.pdf]
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/100]
- (PDF) Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. ResearchGate. [URL: https://www.researchgate.net/publication/280947702_Palladium-Catalysed_CH_Bond_Electrophilic_Fluorination_of_Highly_Substituted_Arylpyrazoles_Experimental_and_DFT_Mechanistic_Insights]
- Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge. [URL: https://www.leygroup.ch.cam.ac.
- nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [URL: https://www.science.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group, UCLA. [URL: https://www.doylegroup.chem.ucla.
- Nucleophilic Fluorination. The Doyle Group, UCLA. [URL: https://www.doylegroup.chem.ucla.
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Technical Support Center: Synthesis of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important fluorinated pyrazole derivative. Fluorinated pyrazoles are significant in medicinal chemistry and drug discovery due to the unique properties fluorine imparts on molecules, such as enhanced metabolic stability and binding affinity.[1][2]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[3] Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your starting materials is critical. Impurities can introduce competing side reactions that consume reagents and complicate purification.[4] It is advisable to use high-purity reagents (≥98%) and to characterize them before use.
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. For many pyrazole syntheses, heating is necessary to drive the reaction to completion. Consider a carefully controlled temperature ramp or reflux conditions.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] An insufficient reaction time will result in incomplete conversion, while an overly extended time can lead to the formation of degradation products.
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. For pyrazole synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[4]
-
-
Reagent Stoichiometry: Precisely controlling the molar ratios of your reactants is crucial. An excess of one reactant may lead to the formation of undesired byproducts.
Question 2: I am observing significant impurity peaks in my crude product analysis (LC-MS/NMR). What are the likely side reactions and how can I minimize them?
The formation of isomers and other byproducts is a common challenge in pyrazole synthesis.[5]
-
Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers.[5][6] To control regioselectivity, consider using a protecting group strategy or choosing a highly regioselective synthetic route.
-
Over-bromination: If using a strong brominating agent, there is a risk of di- or tri-bromination of the pyrazole ring. To avoid this, use a milder brominating agent like N-Bromosuccinimide (NBS) and carefully control the stoichiometry.
-
Hydrolysis of Intermediates: Some intermediates in the synthetic pathway may be sensitive to moisture. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis.
Question 3: The bromination step of my synthesis is inefficient. How can I improve the conversion?
Inefficient bromination can be a significant bottleneck. Here are some strategies to enhance this step:
-
Choice of Brominating Agent: The reactivity of brominating agents varies. While elemental bromine is effective, it can be harsh and lead to side reactions.[7] N-Bromosuccinimide (NBS) is a milder and more selective alternative.[8] Other options include using a combination of an oxidizing agent like Oxone® with a bromide salt.[8]
-
Catalyst: The use of a catalyst can significantly improve the rate and efficiency of the bromination reaction. Both acid and base catalysts can be employed depending on the specific mechanism.
-
Activation of the Pyrazole Ring: The electron density of the pyrazole ring influences its susceptibility to electrophilic attack. The substituents on the ring will direct the position of bromination.[9]
Question 4: My final product is difficult to purify. What purification strategies are most effective for halogenated pyrazoles?
Purification of halogenated pyrazoles can be challenging due to their similar polarities.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A method for purifying pyrazoles involves dissolving them in a solvent and then reacting them with an acid to form acid addition salts, which can then be separated by crystallization.[10][11]
-
Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard technique. A careful selection of the eluent system is critical to achieve good separation from impurities.
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, moving it into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a general synthetic strategy for this compound?
A common approach involves a multi-step synthesis starting from a suitable 1,3-dicarbonyl compound. The pyrazole ring is typically formed first, followed by sequential halogenation.
Q2: What are the key safety precautions when working with brominating and fluorinating agents?
Both brominating and fluorinating agents are hazardous and require careful handling in a well-ventilated fume hood.[12][13]
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent.[12][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber or nitrile for aqueous solutions), safety goggles, and a lab coat.[12][15] Have a solution of sodium thiosulfate readily available to neutralize any spills.[14][15]
-
N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than liquid bromine, but it is still a lachrymator and should be handled with care.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizing agents. Avoid contact with skin and eyes, and work in a fume hood.[16][17]
Q3: How does the fluorine atom influence the properties of the final pyrazole product?
The incorporation of fluorine can significantly alter the physicochemical properties of a molecule.[1] Fluorine's high electronegativity can:
-
Increase metabolic stability by blocking sites of oxidation.
-
Enhance binding affinity to biological targets through favorable interactions.[1]
-
Modify the acidity (pKa) of nearby functional groups.[1]
Q4: What analytical techniques are essential for characterizing the final product and intermediates?
A combination of spectroscopic and chromatographic methods is necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a key transformation in the synthesis of a halogenated pyrazole.
Protocol: Bromination of a Pyrazole using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the regioselective bromination of a pyrazole at the 4-position.
Materials:
-
Substituted Pyrazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add the substituted pyrazole and anhydrous acetonitrile under an inert atmosphere.
-
Stir the solution at room temperature until the pyrazole is completely dissolved.
-
In a separate container, weigh out N-bromosuccinimide and add it to the reaction mixture in one portion.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 4-bromopyrazole.
Data Presentation
Table 1: Optimization of Bromination Reaction Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | CCl₄ | 25 | 2 | 65 |
| 2 | NBS | CH₃CN | 25 | 1.5 | 85 |
| 3 | NBS | DMF | 25 | 1 | 92 |
| 4 | Oxone®, NaBr | H₂O | 25 | 3 | 78 |
Yields are for the isolated product after purification.
Visualization of Workflow
Diagram 1: General Workflow for Pyrazole Synthesis and Halogenation
Caption: A generalized workflow for the synthesis of halogenated pyrazoles.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi. Available at: [Link]
-
Standard Operating Procedure for Bromine - University of California, Santa Barbara. Available at: [Link]
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Mastering Bromine Pentafluoride (BrF5) Handling: A Guide for Safe Industrial Use - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d - ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - National Institutes of Health (NIH). Available at: [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education - Royal Society of Chemistry. Available at: [Link]
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Bromination safety - YouTube. Available at: [Link]
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Electrochemical C−H chlorination and bromination of pyrazoles. - ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. Available at: [Link]
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pyrazole.pdf - CUTM Courseware. Available at: [Link]
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Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives - Royal Society of Chemistry. Available at: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water - Wiley Online Library. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - National Institutes of Health (NIH). Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K - Wiley Online Library. Available at: [Link]
-
4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem. Available at: [Link]
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Technical Support Center: Resolving Co-eluting Pyrazole Isomers in Chromatography
Welcome to the Technical Support Center dedicated to the chromatographic separation of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of resolving closely related pyrazole isomers. Due to their structural similarities, pyrazole regioisomers and enantiomers frequently co-elute, complicating purification, quantification, and regulatory compliance.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind chromatographic behaviors and offer systematic protocols to overcome separation challenges across various platforms, including HPLC, GC, and SFC.
Frequently Asked Questions (FAQs): The Fundamentals of Pyrazole Isomer Separation
Q1: What makes the separation of pyrazole isomers so challenging?
A1: The difficulty in separating pyrazole isomers stems directly from their similar physicochemical properties.
-
Regioisomers: These isomers often possess very similar polarities and boiling points, leading to minimal differential partitioning between the stationary and mobile phases in standard chromatographic systems. This results in poor resolution or complete co-elution.[1]
-
Enantiomers: As chiral isomers, enantiomers have identical physical properties in an achiral environment. Therefore, their separation is impossible on standard achiral stationary phases (like C18 or silica) and requires the use of a chiral environment, such as a chiral stationary phase (CSP).[1]
Q2: Which chromatographic techniques are most effective for pyrazole isomer separation?
A2: The choice of technique is dictated by the nature of the isomers and the analytical goal.
-
Flash Chromatography (Normal-Phase): This is a cost-effective and widely used method for the preparative-scale purification of regioisomers from synthetic reaction mixtures, most commonly using silica gel.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for high-resolution analytical and preparative separations. It is essential for resolving both challenging regioisomers and enantiomers.[1] Different modes can be employed:
-
Reversed-Phase (RP-HPLC): C18 columns are workhorses for separating pyrazole derivatives of moderate polarity.[1]
-
Normal-Phase (NP-HPLC): Often provides alternative selectivity for regioisomers compared to RP-HPLC.
-
Chiral HPLC: Indispensable for separating enantiomers, utilizing specialized chiral stationary phases.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar pyrazole derivatives that are poorly retained in reversed-phase mode.[4][5]
-
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole isomers. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification based on mass spectral fragmentation patterns.[6]
-
Supercritical Fluid Chromatography (SFC): A high-throughput technique that is particularly effective for chiral separations.[7][8] SFC often provides faster separations and uses less organic solvent compared to HPLC.[9][10]
Troubleshooting Guide: From Co-elution to Peak Purity
This section addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Complete Co-elution or Poor Resolution of Regioisomers
Q3: My pyrazole regioisomers are co-eluting on a C18 column. What are my next steps?
A3: Co-elution on a C18 column indicates that the isomers have very similar hydrophobicity. To resolve them, you must alter the selectivity of your system. Here is a systematic approach:
Diagram 1: Troubleshooting Workflow for Co-eluting Regioisomers
Step-by-Step Protocol: Optimizing Selectivity in RP-HPLC
-
Change the Organic Modifier: The fundamental interactions driving separation differ between methanol and acetonitrile. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. Switching from acetonitrile/water to methanol/water can significantly alter selectivity and may resolve your isomers.[11]
-
Modify Mobile Phase pH: If your pyrazole isomers contain acidic or basic functional groups, their ionization state is pH-dependent. Adjusting the mobile phase pH by +/- 2 units away from the analyte's pKa can change the compound's polarity and interaction with the stationary phase, often dramatically improving resolution.[11][12] Use a buffer to maintain a stable pH.[12]
-
Optimize Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[13] Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can alter selectivity.[14][15] Lower temperatures often increase retention and can improve resolution, while higher temperatures decrease analysis time but may reduce resolution.[13]
-
Switch Stationary Phase Chemistry: If mobile phase optimization is insufficient, a change in stationary phase is the next logical step. The goal is to introduce different separation mechanisms.
-
Phenyl-Hexyl Phase: Offers π-π interactions, which can be highly effective for aromatic compounds like pyrazoles.
-
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which alters selectivity and provides better peak shape for basic compounds.
-
HILIC: If your pyrazoles are highly polar, they may be better suited for HILIC, which operates with a high organic mobile phase and a polar stationary phase, providing retention through a partitioning mechanism into a water-enriched layer on the surface.[5]
-
| Parameter | Rationale for Change | Typical Starting Point |
| Organic Modifier | Alters dipole and hydrogen bonding interactions. | Switch from Acetonitrile to Methanol (or vice-versa). |
| Mobile Phase pH | Changes ionization state of acidic/basic analytes. | Adjust pH to >2 units away from analyte pKa. |
| Temperature | Affects kinetics and thermodynamics of partitioning. | Screen at 25°C, 40°C, and 60°C. |
| Stationary Phase | Introduces new separation mechanisms (e.g., π-π). | Switch from C18 to Phenyl-Hexyl or Polar-Embedded. |
Table 1. Key Parameters for Optimizing Regioisomer Selectivity.
Issue 2: My Basic Pyrazole Compound Shows Significant Peak Tailing.
Q4: I'm analyzing a basic pyrazole derivative, and the peak is severely tailing. What is the cause, and how can I fix it?
A4: Peak tailing for basic compounds in reversed-phase chromatography is a classic problem.[16] It is most often caused by secondary ionic interactions between the protonated basic analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[12][16][17] These strong, non-ideal interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.
Solutions to Mitigate Peak Tailing:
-
Lower the Mobile Phase pH: The most effective solution is to lower the mobile phase pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA).[16][18] At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction with the basic analyte.
-
Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type B) are manufactured to have a lower concentration of accessible silanol groups.[16] Furthermore, they are often "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[18] Using a base-deactivated or end-capped column is highly recommended for analyzing basic compounds.[18]
-
Add a Competing Base: In older methods, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, this approach can suppress ionization in mass spectrometry and is less common with modern columns.[16]
-
Check for Column Overload: Injecting too much sample can saturate the primary retention sites on the column, leading to peak shape distortion, including tailing.[17][19] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was a contributing factor.
Issue 3: I need to separate pyrazole enantiomers, but I don't know where to start.
Q5: How do I develop a method for separating the enantiomers of a novel chiral pyrazole?
A5: Separating enantiomers requires a chiral environment. For HPLC and SFC, this is most commonly achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrazole derivatives.[2][3]
Diagram 2: Systematic Workflow for Chiral Method Development
Protocol: Chiral HPLC/SFC Method Development Screening
1. Initial Column Screening:
-
Objective: Identify a CSP that shows chiral recognition for your analyte.
-
Recommended Columns: Start with a small set of complementary polysaccharide-based CSPs. A good starting point is one amylose-based and one cellulose-based column. Columns like Lux Amylose-2 and Lux Cellulose-2 have shown excellent resolving power for pyrazole derivatives.[2][3]
2. Mobile Phase Screening:
-
Rationale: The mobile phase composition dramatically influences chiral recognition by competing with the analyte for interaction sites on the CSP.[2][3]
-
Screening Solvents (Normal Phase / Polar Organic Mode):
-
System 1 (Normal Phase): n-Hexane / Ethanol
-
System 2 (Polar Organic): 100% Methanol
-
System 3 (Polar Organic): 100% Acetonitrile
-
-
Why these modes? The polar organic mode often yields shorter analysis times and sharper peaks.[2][3] Normal phase mode can sometimes provide superior resolution, although with longer run times.[3]
| CSP Type | Typical Elution Mode | Strengths |
| Amylose-based | Normal Phase (e.g., Hexane/Ethanol) | Often provides high resolution and selectivity.[3] |
| Cellulose-based | Polar Organic (e.g., MeOH or ACN) | Excellent for fast analyses with sharp peaks.[3] |
Table 2. General Characteristics of Common Polysaccharide CSPs for Pyrazole Separation.
3. Optimization:
-
If partial separation is observed in the screening phase, optimize the method:
-
Adjust Modifier Ratio: In normal phase, vary the percentage of alcohol in the hexane.
-
Change Alcohol Modifier: Try isopropanol (IPA) instead of ethanol, as it can offer different selectivity.
-
Use Additives: For acidic or basic pyrazoles, adding a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine - DEA) additive can significantly improve peak shape and resolution.[9]
-
Advanced Techniques & Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: When should I use GC-MS for pyrazole isomer analysis, and what is a typical protocol?
A6: GC-MS is ideal for pyrazole isomers that are volatile and thermally stable. It provides both chromatographic separation and mass spectrometric data, which aids in the unambiguous identification of isomers through their characteristic fragmentation patterns and retention times.[6]
Protocol: GC-MS Analysis of Pyrazole Regioisomers
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a robust starting point. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 250 °C, Split mode (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min). This program should be optimized based on the volatility of your specific isomers.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks against known standards or literature data. Even isomers with similar mass spectra will often show subtle differences in the relative abundance of fragment ions.
Troubleshooting GC-MS:
-
Peak Tailing: Can be caused by active sites in the injector liner or column. Use a deactivated liner and trim the first few centimeters off the column inlet if performance degrades.[20][21]
-
Poor Resolution: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[20]
References
- BenchChem Technical Support Team. (2025).
-
Al-Majnoun, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Al-Majnoun, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]
-
Chromatography Online. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Zhang, Y., et al. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Cromlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
MilliporeSigma. (n.d.). HPLC Troubleshooting. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
University of Toronto Libraries. (n.d.). Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). [Link]
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Brominated Pyrazoles: A Technical Guide to Safe Handling and Experimentation
Disclaimer: This document is intended as a technical support guide for trained professionals in research and development. It is not a substitute for a comprehensive risk assessment, which must be conducted for each specific experimental protocol. Always consult the Safety Data Sheet (SDS) for the specific brominated pyrazole compound you are using and adhere to your institution's safety guidelines.
Introduction
Brominated pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] Their unique chemical structure imparts a range of biological activities, making them valuable scaffolds for therapeutic agents.[1][2] However, as with many halogenated aromatic compounds, their handling requires a thorough understanding of their potential hazards and the implementation of robust safety protocols to mitigate risks. This guide provides researchers, scientists, and drug development professionals with a technical support center, including troubleshooting guides and frequently asked questions, to ensure the safe and effective use of brominated pyrazoles in the laboratory.
Part 1: Frequently Asked Questions (FAQs) about Brominated Pyrazole Safety
This section addresses common questions regarding the safe handling, storage, and disposal of brominated pyrazoles.
Q1: What are the primary hazards associated with brominated pyrazoles?
A1: The primary hazards of brominated pyrazoles, based on available safety data for various analogs, include:
-
Irritation: They are often irritating to the eyes, skin, and respiratory system.[3][4][5][6]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Many brominated pyrazoles are classified as harmful by multiple routes of exposure.[3][4][7]
-
Potential for Toxic Fumes in a Fire: During combustion, they can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3][4][7]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling brominated pyrazoles?
A2: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling brominated pyrazoles, especially in their solid (powder) form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical safety goggles and a face shield.[8][9] | Provides robust protection from splashes and airborne particles. Standard eyeglasses are insufficient.[8][9] |
| Hands | Double-gloving with nitrile gloves.[8][9] | Creates a strong barrier against dermal absorption. It is advisable to change gloves frequently, especially upon contamination.[8] |
| Respiratory | An N-95 or higher-rated respirator.[4][8] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[8] |
| Body | A fully buttoned lab coat.[4][8][10] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[8] | Protects feet from potential spills. |
Q3: How should I properly store brominated pyrazoles?
A3: Proper storage is critical for maintaining the stability of the compound and ensuring laboratory safety.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
-
Some brominated pyrazoles may be light-sensitive, so storage in an opaque container or a dark location is recommended.[3]
Q4: What are the appropriate disposal procedures for brominated pyrazole waste?
A4: As halogenated organic compounds, brominated pyrazoles and any contaminated materials (e.g., gloves, absorbent pads) require specific disposal procedures.
-
All waste should be collected in a designated, properly labeled, and closable container for hazardous waste.[11][12]
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated organic waste.
-
Do not dispose of brominated pyrazoles down the drain or in regular trash.[11][12]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a question-and-answer formatted guide to address specific issues that may arise during experimentation with brominated pyrazoles.
Q: I've observed an unexpected color change or the evolution of gas during my reaction. What should I do?
A: An unexpected reaction could indicate instability or a hazardous reaction. Your immediate response should prioritize safety.
Caption: Immediate Response to an Unexpected Reaction.
Causality: Unexpected reactions can be caused by contamination, incorrect stoichiometry, or thermal instability. Brominated pyrazoles can be unstable under certain conditions, such as in the presence of strong oxidizing agents or at elevated temperatures.[3][4] Removing the energy source is the first step in regaining control, but only if it can be done without personal risk. Evacuation is paramount if the reaction appears to be escalating.
Q: I've accidentally spilled a small amount of brominated pyrazole powder on the lab bench. What is the correct cleanup procedure?
A: For a small, contained spill of solid brominated pyrazole, follow these steps:
Caption: Small Spill Cleanup Procedure.
Self-Validation: This protocol ensures a self-validating system by first alerting others to the hazard, then ensuring the responder is protected with appropriate PPE before any cleanup is attempted. The use of an inert absorbent minimizes the generation of dust.[4][13] Decontamination and proper disposal of all materials, including the cleaning supplies, are critical final steps to prevent secondary contamination.
Q: What are the first aid measures in case of accidental exposure to a brominated pyrazole?
A: Immediate and appropriate first aid is crucial to minimize harm. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][12] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][12] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[3][4] |
Authoritative Grounding: These first aid recommendations are consistent with the guidance provided in numerous Safety Data Sheets for brominated pyrazole compounds and general chemical safety protocols.[3][4][7][12] The emphasis on immediate and prolonged flushing for eye and skin contact is critical for minimizing chemical burns and absorption. The contraindication of inducing vomiting is a standard precaution to prevent aspiration of the chemical into the lungs.
References
-
Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer. [Link]
-
SECTION 6C: Controlling Chemical Exposure Personal Protective Equipment. Princeton EHS. [Link]
-
Chemical Spill. University of Illinois Division of Research Safety. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]
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Validation & Comparative
A Comparative Crystallographic Analysis of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole: Predicting Structure and Intermolecular Interactions
An In-depth Technical Guide
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and functional materials.[1] The structural and electronic versatility of the pyrazole ring, which allows for precise tuning of its physicochemical properties through substitution, has driven extensive research into its derivatives.[1] A thorough understanding of the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for rational drug design and the development of novel materials.[2][3] Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures, providing precise measurements of bond lengths, angles, and the intricate network of intermolecular interactions that govern crystal packing.[2]
This guide presents a comprehensive, albeit predictive, crystal structure analysis of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole. In the absence of a publicly available crystal structure for this specific compound, we will employ a comparative approach. By leveraging crystallographic data from closely related halogenated pyrazole derivatives, we will predict the likely structural features and non-covalent interactions of the title compound. This analysis will be grounded in the fundamental principles of crystallography and supplemented by computational methodologies, offering valuable insights for researchers working with similar molecular systems.
Methodology
The determination of a crystal structure is a multi-step process, beginning with the synthesis of high-quality single crystals and culminating in the refinement of the crystallographic model.
Proposed Synthesis
While various methods exist for the synthesis of substituted pyrazoles, a plausible route to this compound would likely involve the bromination of a suitable pyrazole precursor. Efficient and eco-friendly methods for the synthesis of 4-bromopyrazoles have been reported, often involving a three-component reaction followed by bromination.[4]
Single-Crystal X-ray Diffraction (XRD)
The following protocol outlines the standard procedure for the crystallographic analysis of a small organic molecule like this compound.[5]
Experimental Protocol:
-
Crystal Selection and Mounting:
-
A suitable single crystal (typically 30-300 microns in size) is selected under a microscope. The crystal should be well-formed and free of visible defects.
-
The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3][5]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, leading to better data quality.[5]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This ensures that a complete and redundant dataset of reflection intensities is obtained.
-
-
Data Processing:
-
The collected diffraction images are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the positions of the diffraction spots.
-
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.[5]
Workflow for Structure Solution and Refinement:
Caption: Workflow for Crystal Structure Solution and Refinement.
Detailed Steps:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions.[5] Software such as SHELXT is commonly used for this step.[6]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[5][7] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[5] Programs like SHELXL, often used within graphical interfaces like Olex2, are standard for refinement.[8][9][10][11]
-
Difference Fourier Maps: After initial refinement, a difference electron density map is calculated to locate missing atoms (like hydrogen atoms) or identify regions of disorder.[12]
-
Final Model Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors) and checked for chemical reasonableness. The final model is typically reported in a Crystallographic Information File (CIF).
Computational Analysis
To complement the experimental data, Density Functional Theory (DFT) calculations can be performed to optimize the molecular geometry in the gas phase and to analyze the molecular electrostatic potential, which is crucial for understanding intermolecular interactions.[13][14][15]
Comparative Crystal Structure Analysis
While the specific crystal structure of this compound is not available, we can predict its key features by comparing it with known structures of halogenated pyrazoles.
| Compound | Crystal System | Space Group | Key Features & Interactions | Reference |
| 4-bromo-1H-pyrazole | Orthorhombic | Pnma | Isostructural with the chloro analog, forms trimeric H-bonding motifs. | [16][17] |
| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | Isostructural with the bromo analog, forms trimeric H-bonding motifs. | [16][17] |
| 4-fluoro-1H-pyrazole | Triclinic | P-1 | Not isomorphous with chloro and bromo analogs. Forms one-dimensional chains via intermolecular N-H...N hydrogen bonds. | [16][17][18] |
| 4-iodo-1H-pyrazole | - | - | Forms non-isostructural catemers, similar to the fluoro analog. | [16][17] |
| Various N-substituted pyrazolines | - | - | Dihedral angles between the pyrazole and substituted rings vary. Intermolecular C-H...O and C-H...F hydrogen bonds are observed. | [19][20][21] |
Predicted Structural Features of this compound:
Based on the comparative data, we can make the following predictions:
-
Molecular Geometry: The pyrazole ring is expected to be nearly planar. The C-Br and C-F bond lengths will be within the typical ranges for such bonds on an aromatic ring. The presence of two methyl groups will influence the local steric environment.
-
Crystal Packing and Non-covalent Interactions: The absence of an N-H donor in the 1,3-dimethylated pyrazole ring precludes the formation of the strong N-H...N hydrogen bonds seen in the unsubstituted 4-halogenated pyrazoles.[17] Therefore, the crystal packing will be dominated by other non-covalent interactions:
-
Halogen Bonding: A key interaction is likely to be halogen bonding, an electrostatically driven, highly directional interaction between the positive region (σ-hole) on the outer side of the halogen atom and a negative site on an adjacent molecule.[22] The bromine atom, being a better halogen bond donor than fluorine, is expected to participate in C-Br...N or C-Br...F interactions.
-
Hydrogen Bonding: Weak C-H...F and C-H...N hydrogen bonds involving the methyl hydrogens and the pyrazole ring hydrogens are also expected to play a role in stabilizing the crystal lattice.
-
π-π Stacking: Depending on the molecular arrangement, π-π stacking interactions between the pyrazole rings of adjacent molecules may also be present.[23]
-
Predicted Intermolecular Interactions:
Caption: Predicted non-covalent interactions for the title compound.
Conclusion
This guide has provided a comprehensive framework for the crystal structure analysis of this compound. By drawing comparisons with known halogenated pyrazole structures, we predict that the crystal packing of the title compound will be governed by a combination of halogen bonds (primarily involving the bromine atom), weak C-H...F and C-H...N hydrogen bonds, and potentially π-π stacking interactions. The substitution of the N-H proton with a methyl group fundamentally alters the primary hydrogen bonding motifs observed in simpler 4-halogenated pyrazoles, making other non-covalent forces the dominant structure-directing interactions. The detailed methodologies presented herein for synthesis, single-crystal X-ray diffraction, and computational analysis provide a robust roadmap for the experimental validation of these predictions. Such structural insights are critical for advancing the application of substituted pyrazoles in drug discovery and materials science.
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Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals due to its versatile chemical properties and ability to engage with biological targets. The quest to optimize the potency, selectivity, and pharmacokinetic profiles of these molecules has led researchers to explore a variety of chemical modifications. Among these, the strategic incorporation of fluorine stands out as a uniquely powerful tool in drug design.[1][2][3]
Fluorine, the most electronegative element, possesses a small atomic radius and forms an exceptionally strong bond with carbon.[4] These characteristics are not mere chemical curiosities; they are potent modulators of a molecule's biological behavior. Introducing fluorine into a pyrazole scaffold can profoundly alter its metabolic stability, lipophilicity, binding affinity, and acidity (pKa), often leading to dramatically enhanced biological activity.[5][6] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrazoles, supported by experimental data, to elucidate the causal relationships behind fluorine's impact and to provide actionable insights for researchers in drug development.
The Mechanistic Underpinnings of Fluorine's Influence
Before examining specific case studies, it is crucial to understand why fluorination is such an effective strategy. The decision to introduce a fluorine atom is not arbitrary but a calculated choice based on predictable physicochemical effects.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[6]
-
Modulation of Lipophilicity and Permeability: Fluorine is highly lipophilic. Its incorporation can increase a molecule's overall lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[6] This effect is carefully balanced, as excessive lipophilicity can sometimes decrease aqueous solubility and lead to off-target effects.
-
Increased Binding Affinity: The high electronegativity of fluorine can create a localized dipole moment, enabling favorable electrostatic and polar interactions with amino acid residues in a target protein's binding pocket.[4] In some cases, fluorine can participate in unconventional hydrogen bonds or halogen bonds. Studies have shown that fluorination can increase binding affinity through specific interactions, such as the π-sulfur interaction observed between a fluorosulfate group and a tryptophan residue in butyrylcholinesterase (BuChE).[7][8]
-
Alteration of pKa: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. This change in ionization state at physiological pH can have profound effects on a molecule's solubility, cell permeability, and its ability to interact with the target active site.
The following diagram illustrates the logical workflow for evaluating the impact of fluorination on a pyrazole lead compound.
Caption: Workflow for comparing fluorinated and non-fluorinated pyrazoles.
Comparative Analysis: Experimental Evidence
The theoretical advantages of fluorination are consistently borne out in experimental studies across various biological targets. Here, we compare fluorinated and non-fluorinated pyrazoles in several key therapeutic areas.
Case Study 1: Cholinesterase Inhibition for Alzheimer's Disease
In the search for treatments for Alzheimer's disease, selective inhibition of butyrylcholinesterase (BuChE) is a promising strategy. A study by Li et al. investigated a series of pyrazole-5-fluorosulfates as BuChE inhibitors.[9] The primary screening revealed that the presence of the 5-fluorosulfate group was critical for selective BuChE inhibitory activity when compared to the parent pyrazole.[7][8]
Molecular docking studies provided a mechanistic explanation: the fluorosulfate group increased the binding affinity for human BuChE (hBuChE) by forming a unique π-sulfur interaction with the Trp82 residue in the enzyme's active site.[7][8] This interaction is absent in the non-fluorinated scaffold.
| Compound | Target | IC50 (µM) | Ki (µM) | Key Structural Feature |
| K3 | BuChE | 0.79 | 0.77 | Pyrazole with 5-fluorosulfate |
| K3 | hBuChE | 6.59 | - | Pyrazole with 5-fluorosulfate |
| Parent Pyrazolone | BuChE | Lower Affinity | - | Lacks 5-fluorosulfate |
Data sourced from Li et al., 2022.[7][8][9] The parent pyrazolone showed significantly lower comparative activity, highlighting the role of the fluorosulfate moiety. Compound K3 emerged as a potent, reversible, and mixed non-competitive inhibitor.[7][10]
The following diagram conceptualizes how a fluorinated group can enhance binding.
Caption: Fluorine-mediated enhancement of enzyme binding affinity.
Case Study 2: Nitric Oxide Synthase (NOS) Inhibition
Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory conditions. A study on curcuminoid pyrazoles investigated the effect of fluorination on inhibitory potency and selectivity against three NOS isoforms (nNOS, eNOS, iNOS). The results unequivocally demonstrated that the presence of fluorine groups enhances biological activity.[11]
The compound (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, labeled as 13 , was identified as the most potent and selective iNOS inhibitor in the series.
| Compound | R1 | R2 | iNOS (% Inhibition at 1 µM) | nNOS (% Inhibition at 1 µM) | Key Finding |
| 9 | H | H | 14.3 ± 4.1 | 24.5 ± 2.6 | Non-fluorinated baseline |
| 13 | F | H | 51.5 ± 3.2 | 30.1 ± 1.2 | Fluorine enhances iNOS inhibition |
| 14 | H | F | 35.5 ± 2.5 | 40.8 ± 3.5 | Fluorine enhances activity |
Data adapted from Iriepa et al., 2015.[11] The comparison between compound 9 (non-fluorinated) and compounds 13 and 14 (fluorinated) clearly shows a significant increase in iNOS inhibition upon fluorination.
Case Study 3: Antifungal Activity
Fluorinated pyrazoles are also prominent in agrochemical research for their potent antifungal properties.[12] A study evaluated a series of fluorinated pyrazole aldehydes against several phytopathogenic fungi.[13] While a direct non-fluorinated analog was not the focus, the structure-activity relationship (SAR) analysis revealed that the nature and position of substituents, including fluorine-containing groups, were critical for activity.
For instance, compound H9 , a 2-chlorophenyl derivative of a fluorinated pyrazole, showed the highest activity against Macrophomina phaseolina and Fusarium oxysporum. This demonstrates that combining fluorine with other halogens can lead to synergistic effects on biological activity.
| Compound | Target Fungi | Mycelial Growth Inhibition (%) |
| H9 | M. phaseolina | 29.76 |
| H9 | S. sclerotiorum | 43.07 |
| H9 | F. culmorum | 46.75 |
Data sourced from Glamo G et al.[13] The study concluded that fluoro-substituted pyrazoles possess a wide range of biological activities, including notable antifungal effects.[13]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Below is a representative protocol for an in-vitro enzyme inhibition assay, adapted from the methodology used for NOS inhibition studies.[11]
Protocol: In-Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
1. Objective: To determine the inhibitory potency (IC50) of test compounds (fluorinated and non-fluorinated pyrazoles) against NOS isoforms.
2. Materials:
-
Enzyme Source: Purified recombinant nNOS, iNOS, or eNOS.
-
Substrate: L-[³H]-arginine.
-
Cofactors: NADPH, calmodulin (for nNOS/eNOS), FAD, FMN, tetrahydrobiopterin.
-
Buffer: HEPES buffer (pH 7.4).
-
Test Compounds: Stock solutions of pyrazole analogs in DMSO or ethanol.
-
Reaction Stop Solution: Cold HEPES buffer with EGTA and excess non-radiolabeled L-citrulline.
-
Separation Medium: Dowex-50W ion-exchange resin (Na⁺ form).
-
Detection: Scintillation counter.
3. Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing HEPES buffer, all necessary cofactors, and the specific NOS isoform in a microcentrifuge tube.
-
Pre-incubation: Add a specified volume of the test compound at various concentrations (typically in a serial dilution) or the vehicle (DMSO/ethanol) as a control. Allow the mixture to pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the enzymatic reaction by adding L-[³H]-arginine and NADPH. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C. During this time, the NOS enzyme will convert L-[³H]-arginine to L-[³H]-citrulline.
-
Termination: Stop the reaction by adding 400 µL of the cold stop solution. The EGTA chelates calcium, which is necessary for nNOS/eNOS activity, and the high concentration of L-citrulline acts as a competitive marker.
-
Separation: Apply the entire reaction mixture to a pre-equilibrated Dowex-50W column. The positively charged, unreacted L-[³H]-arginine will bind to the resin.
-
Elution: Elute the neutrally charged product, L-[³H]-citrulline, with deionized water.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the amount of L-[³H]-citrulline using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).
Causality Check: This protocol is self-validating. Control incubations are performed without NADPH (the essential reducing agent) to measure background signal, ensuring that the measured activity is enzyme-dependent. Comparing the results of the fluorinated pyrazole directly against its non-fluorinated parent under identical assay conditions allows for a direct and objective assessment of fluorine's impact on inhibitory activity.
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and a highly effective method for enhancing the biological activity of pyrazole-based compounds.[14][15] Experimental evidence from diverse fields, including neurodegenerative disease, inflammation, and mycology, consistently demonstrates that fluorination can lead to superior outcomes. These improvements are not coincidental but are rooted in the fundamental physicochemical properties of fluorine, which can be leveraged to increase metabolic stability, modulate lipophilicity for better bioavailability, and enhance binding affinity through specific molecular interactions.[5] By understanding the underlying mechanisms and employing rigorous comparative assays, researchers can effectively harness the "fluorine advantage" to accelerate the development of next-generation therapeutics and agrochemicals.
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Validating 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of a novel chemical entity, 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, as a potential kinase inhibitor. We will navigate the critical steps of target identification and validation, and objectively compare its hypothetical performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives having progressed to clinical use.[1][2] This inherent potential of the pyrazole core provides a strong rationale for the investigation of novel analogues such as this compound. Our validation strategy will, therefore, focus on a panel of kinases known to be targeted by pyrazole-containing drugs.
Section 1: Initial Target Discovery and Biochemical Profiling
The primary step in validating a novel compound is to ascertain its kinase inhibitory activity and to identify its primary molecular targets. A broad-based initial screening against a panel of diverse kinases is the most effective approach.
Kinome-Wide Profiling
A comprehensive kinome scan is the optimal starting point to obtain an unbiased overview of the compound's selectivity. This can be achieved through various commercially available platforms that screen against hundreds of kinases. The primary output of such a screen is the percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM) for each kinase.
Experimental Protocol: KinomeScan™ (Illustrative Example)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the compound in the assay buffer.
-
Kinase and Ligand Incubation: In each well of a multi-well plate, combine the test compound with a specific kinase and a proprietary ligand.
-
Competition and Capture: The compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of bound kinase is quantified using a sensitive detection method, typically involving quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are expressed as a percentage of control, allowing for the identification of kinases that are significantly inhibited by the compound.
Comparative Analysis with Known Pyrazole-Based Inhibitors
To contextualize the initial screening data, it is crucial to compare the inhibition profile of our hypothetical compound with that of established pyrazole-containing kinase inhibitors. For this guide, we will use Ruxolitinib , a potent JAK1/2 inhibitor, and AT9283 , a multi-targeted inhibitor of Aurora kinases, JAK2, and Abl, as our primary comparators.[3][4][5][6]
Table 1: Hypothetical Kinome Profiling Results of this compound Compared to Ruxolitinib and AT9283 (% Inhibition at 1 µM)
| Kinase Target | This compound | Ruxolitinib | AT9283 |
| JAK1 | 85% | 95% | 70% |
| JAK2 | 92% | 98% | 88% |
| JAK3 | 35% | 40% | 65% |
| TYK2 | 40% | 55% | Not specified |
| Aurora A | 78% | <10% | 95% |
| Aurora B | 85% | <10% | 97% |
| Abl1 | 65% | <10% | 80% |
| Abl1 (T315I) | 60% | <10% | 75% |
| FLT3 | 70% | <10% | 85% |
| CDK2 | 25% | <5% | 40% |
| c-Met | 15% | <5% | 20% |
This data is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that this compound exhibits a dual inhibitory profile against the JAK family of kinases and Aurora kinases. This positions it as a unique chemical entity with a potentially distinct therapeutic profile compared to the more selective JAK inhibitor Ruxolitinib and the broader spectrum inhibitor AT9283.
Section 2: In-depth Biochemical and Biophysical Characterization
Following the initial identification of putative targets, a more rigorous biochemical and biophysical characterization is necessary to determine the potency, binding kinetics, and mode of action of the inhibitor.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by performing dose-response experiments using biochemical assays.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay (for JAK2)
-
Reagent Preparation: Prepare assay buffers, recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Titration: Create a serial dilution of this compound.
-
Kinase Reaction: In a multi-well plate, incubate the JAK2 enzyme with the serially diluted compound, followed by the addition of the substrate and ATP to initiate the kinase reaction.
-
ADP Detection: After a defined incubation period, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to drive a luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Table 2: Hypothetical IC50 Values (nM) for Key Kinase Targets
| Kinase Target | This compound | Ruxolitinib | AT9283 |
| JAK1 | 15 | 3.3 | 50 |
| JAK2 | 8 | 2.8 | 1.2 |
| Aurora A | 25 | >10,000 | 3 |
| Aurora B | 18 | >10,000 | 1.5 |
| Abl1 | 150 | >10,000 | 20 |
This data is hypothetical and for illustrative purposes only.
Target Engagement in a Cellular Context
Demonstrating that the compound can engage its target within a living cell is a critical validation step. Cellular thermal shift assays (CETSA) and NanoBRET™ Target Engagement assays are powerful techniques for this purpose.[8][9]
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Use a cell line that has been engineered to express the target kinase (e.g., JAK2) fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Tracer Addition: Add a fluorescent energy transfer tracer that binds to the ATP-binding pocket of the kinase.
-
BRET Measurement: In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase and resulting in a high BRET signal. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The potency of target engagement is determined by measuring the concentration-dependent decrease in the BRET signal.
Section 3: Cellular Activity and Phenotypic Screening
The ultimate validation of a kinase inhibitor lies in its ability to elicit a desired biological response in a cellular context.
Inhibition of Downstream Signaling
A key experiment is to demonstrate that the inhibitor blocks the signaling pathway downstream of its target kinase. For JAK2, this involves assessing the phosphorylation status of its substrate, STAT3.
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a hematopoietic cell line with a constitutively active JAK2 mutation) and treat with various concentrations of this compound, Ruxolitinib, and AT9283.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, which reflects the level of JAK2 inhibition.
Anti-proliferative and Apoptosis Assays
The functional consequence of inhibiting key signaling pathways is often a reduction in cell proliferation and the induction of apoptosis.
Table 3: Hypothetical Anti-proliferative Activity (GI50 in µM) in Cancer Cell Lines
| Cell Line | Primary Target Pathway | This compound | Ruxolitinib | AT9283 |
| HEL (Erythroleukemia) | JAK/STAT | 0.5 | 0.2 | 0.1 |
| HCT116 (Colon Carcinoma) | Aurora Kinases | 0.8 | >10 | 0.3 |
| K562 (CML) | Bcr-Abl, JAK/STAT | 1.2 | 5 | 0.5 |
This data is hypothetical and for illustrative purposes only.
Section 4: In Vivo Efficacy and ADME-Tox Profiling
The final stage of preclinical validation involves assessing the compound's efficacy in animal models and evaluating its pharmacokinetic and toxicological properties.[10][11]
In Vivo Xenograft Models
Human tumor xenograft models in immunocompromised mice are standard for evaluating the in vivo anti-cancer efficacy of a novel compound.[10]
Experimental Protocol: Hematological Malignancy Xenograft Model
-
Cell Implantation: Implant a human leukemia cell line (e.g., HEL) into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors are established, randomize the mice into treatment groups.
-
Compound Administration: Administer this compound, a vehicle control, and comparator compounds (e.g., Ruxolitinib) via a suitable route (e.g., oral gavage).
-
Tumor Measurement: Monitor tumor growth over time.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement and downstream signaling inhibition.
ADME-Tox Profiling
A comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound is essential.[12][13]
Table 4: Hypothetical ADME-Tox Profile
| Parameter | This compound |
| Aqueous Solubility | Moderate |
| Caco-2 Permeability | High |
| Plasma Protein Binding | Moderate |
| Microsomal Stability | Moderate |
| hERG Inhibition | Low |
| Cytotoxicity (in normal cells) | Low |
This data is hypothetical and for illustrative purposes only.
Visualizations: Pathways and Workflows
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This guide has outlined a comprehensive and logical workflow for the validation of a novel pyrazole-based compound, this compound, as a kinase inhibitor. By employing a combination of biochemical, cellular, and in vivo assays, and through direct comparison with established inhibitors, a robust data package can be generated to support its potential as a therapeutic candidate. The hypothetical data presented herein suggests that this compound could be a promising dual JAK and Aurora kinase inhibitor, warranting further investigation.
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Efficacy of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole: A Comparative Guide for Researchers
This guide provides a comprehensive technical comparison of the potential efficacy of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole against other well-established pyrazole inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on pyrazole-based inhibitors, offering insights into structure-activity relationships, and providing detailed experimental protocols for independent validation.
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a broad spectrum of biological activities.[1][2][3] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2][3] Notably, several blockbuster drugs, including the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, feature a pyrazole core, underscoring its significance in modern drug design.[4][5]
The therapeutic efficacy of pyrazole derivatives is often attributed to their ability to mimic endogenous ligands and interact with the active sites of various enzymes, such as kinases and cyclooxygenases. The substitutable positions on the pyrazole ring offer a rich landscape for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as bromine and fluorine, has been a particularly fruitful strategy. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further chemical modifications and contribute to binding interactions.
This guide focuses on the potential efficacy of a novel derivative, this compound. While direct experimental data for this specific compound is not yet prevalent in published literature, we can infer its potential activity through a comparative analysis of structurally related pyrazole inhibitors. By examining the structure-activity relationships (SAR) of known brominated, fluorinated, and methylated pyrazoles, we can formulate hypotheses about the efficacy of this novel compound and provide a roadmap for its experimental validation.
Synthesis of this compound: A Plausible Synthetic Route
The synthesis of this compound can be approached through established methods for the synthesis of halogenated pyrazoles. A plausible multi-step synthesis is outlined below, based on analogous reactions reported in the literature.[6][7]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, 1,3-dimethyl-1H-pyrazol-5(4H)-one, can be used in the next step without further purification.
Step 2: Fluorination to yield 5-fluoro-1,3-dimethyl-1H-pyrazole
-
Dissolve the crude 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a fluorinating agent, for example, Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1,3-dimethyl-1H-pyrazole.
Step 3: Bromination to yield this compound
-
Dissolve 5-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for completion by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Diagram of the Synthetic Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with the test compound at various concentrations for a short period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Signaling Pathway Context
The therapeutic effects of pyrazole inhibitors are often mediated through their interaction with key signaling pathways implicated in disease. For instance, kinase inhibitors can modulate pathways involved in cell proliferation, survival, and inflammation.
Diagram of a Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, a comparative analysis based on the structure-activity relationships of related pyrazole inhibitors suggests its potential as a bioactive molecule, possibly targeting kinases or cyclooxygenases. The unique combination of bromo, fluoro, and dimethyl substitutions on the pyrazole core warrants further investigation.
The synthetic and experimental protocols provided in this guide offer a clear path for the synthesis and comprehensive biological evaluation of this novel compound. Future research should focus on:
-
Synthesis and Characterization: Successful synthesis and full characterization of this compound.
-
In Vitro Screening: Comprehensive screening against a panel of kinases and COX enzymes to determine its potency and selectivity.
-
Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and inflammatory responses in relevant cell models.
-
In Vivo Studies: If promising in vitro and cell-based activity is observed, further evaluation in animal models of disease will be necessary.
This systematic approach will elucidate the therapeutic potential of this compound and contribute to the ever-expanding landscape of pyrazole-based drug candidates.
References
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). National Center for Biotechnology Information. [Link]
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Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (2025, August 6). ResearchGate. [Link]
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IC50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
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Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023, March 31). National Center for Biotechnology Information. [Link]
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In vitro kinase assay. (2023, September 23). Protocols.io. [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information. [Link]
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Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022, September 9). MDPI. [Link]
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(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. [Link]
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The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. (2024, August 12). National Center for Biotechnology Information. [Link]
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Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Royal Society of Chemistry. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009, January 22). PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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A Comparative Spectroscopic Guide to 4-Halogenated-1H-Pyrazoles for the Modern Researcher
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their versatile biological activities and unique physicochemical properties. The introduction of a halogen atom at the 4-position of the pyrazole ring provides a powerful tool to modulate these characteristics, influencing everything from metabolic stability in drug candidates to the electronic properties of organic materials. Understanding the subtle yet significant impact of halogen substitution is paramount for rational design and development.
This guide offers an in-depth spectroscopic comparison of the 4-halogenated-1H-pyrazole series (where the halogen is Fluorine, Chlorine, Bromine, or Iodine), alongside the parent 1H-pyrazole. We will delve into the nuances of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, providing both experimental data and the underlying scientific principles that govern the observed trends. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, enabling a deeper understanding of these important heterocyclic compounds.
The Electronic Tug-of-War: Inductive vs. Resonance Effects of Halogens
Before we delve into the spectra, it is crucial to understand the dual electronic nature of halogen substituents on an aromatic ring. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the pyrazole ring through the sigma (σ) bond framework. This effect is strongest with fluorine and decreases down the group (F > Cl > Br > I).
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This mesomeric effect generally decreases down the group (F > Cl > Br > I) due to less effective orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals of the ring.
The interplay of these two effects dictates the overall electron density of the pyrazole ring and, consequently, its spectroscopic properties.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. In the case of 4-halogenated-1H-pyrazoles, the chemical shifts of the N-H proton and the C-H protons at positions 3 and 5 are particularly informative.
A comparative analysis of the ¹H NMR spectra reveals a distinct trend in the chemical shifts of the C-H protons. As we move down the halogen group from fluorine to iodine, the signals for the C3-H and C5-H protons shift downfield (to higher ppm values). This is somewhat counterintuitive if one only considers the decreasing electronegativity of the halogens. However, this trend can be explained by the diminishing electron-donating resonance effect of the larger halogens, which leads to a net deshielding of the ring protons.[1]
The N-H proton signal also shows a downfield shift from 4-fluoro-1H-pyrazole to 4-iodo-1H-pyrazole, indicating an increase in the acidity of this proton.[1] This trend is attributed to the increasing importance of partial C-X double bond character for the heavier halogens, which enhances the sp² character of the ring atoms and increases the acidity of the N-H proton.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles
| Compound | C3/5-H (ppm) | N-H (ppm) |
| 1H-Pyrazole | 7.65 | 12.9 |
| 4-Fluoro-1H-pyrazole | 7.55 | 12.6 |
| 4-Chloro-1H-pyrazole | 7.63 | 12.9 |
| 4-Bromo-1H-pyrazole | 7.68 | 13.0 |
| 4-Iodo-1H-pyrazole | 7.75 | 13.1 |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides direct insight into the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the halogen substituent.
The C4 carbon, directly attached to the halogen, exhibits a significant variation in its chemical shift. For 4-fluoro-1H-pyrazole, the C4 signal is shifted significantly downfield due to the strong deshielding effect of the highly electronegative fluorine atom. As we move to chlorine, bromine, and iodine, the C4 chemical shift moves upfield. This is a classic example of the "heavy atom effect," where the large number of electrons in the heavier halogens induces a shielding effect on the directly attached carbon.
The C3 and C5 carbons are also influenced by the halogen at the 4-position. The trend in their chemical shifts is a result of the complex interplay between the inductive and resonance effects of the halogen.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles
| Compound | C3/5 (ppm) | C4 (ppm) |
| 1H-Pyrazole | 134.8 | 105.5 |
| 4-Fluoro-1H-pyrazole | ~140 (d) | ~145 (d) |
| 4-Chloro-1H-pyrazole | 128.5 | 109.8 |
| 4-Bromo-1H-pyrazole | 130.3 | 93.3 |
| 4-Iodo-1H-pyrazole | 133.5 | 58.9 |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and concentration. The data for 4-fluoro-1H-pyrazole is estimated based on related structures due to limited availability of direct experimental data; '(d)' indicates a doublet due to C-F coupling.
FT-IR Spectroscopy: Vibrational Signatures of Halogenation
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. For 4-halogenated-1H-pyrazoles, the most informative region is the N-H stretching frequency, which is sensitive to hydrogen bonding and the electronic nature of the pyrazole ring.
A clear trend is observed in the N-H stretching frequency across the series. The 4-fluoro-1H-pyrazole exhibits the highest N-H stretching frequency, and this frequency decreases as we move down the group to the 4-iodo-1H-pyrazole.[1] This is directly related to the acidity of the N-H proton; a higher stretching frequency corresponds to a stronger N-H bond and lower acidity. The high electronegativity of fluorine withdraws electron density inductively, strengthening the N-H bond. As the electronegativity of the halogen decreases, the N-H bond becomes weaker and more acidic, resulting in a lower stretching frequency.[1]
The presence of hydrogen bonding in the solid state can lead to a complex series of bands in the 2600-3200 cm⁻¹ region, often broadened and showing Fermi resonance.[1]
Table 3: Key FT-IR Stretching Frequencies (cm⁻¹) of 4-Halogenated-1H-Pyrazoles
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) |
| 1H-Pyrazole | ~3140 | ~3090 | ~1500-1400 |
| 4-Fluoro-1H-pyrazole | ~3150 | ~3100 | ~1520-1420 |
| 4-Chloro-1H-pyrazole | ~3130 | ~3095 | ~1510-1410 |
| 4-Bromo-1H-pyrazole | ~3120 | ~3090 | ~1500-1400 |
| 4-Iodo-1H-pyrazole | ~3110 | ~3085 | ~1490-1390 |
Note: Frequencies are approximate and can vary based on the physical state of the sample (solid, liquid, or gas) and the presence of hydrogen bonding.
UV-Vis Spectroscopy: Mapping Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrazole and its derivatives, the key electronic transitions are typically π → π* transitions within the aromatic system.
The position of the absorption maximum (λmax) is sensitive to the electronic effects of substituents. Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups typically result in a hypsochromic shift (a shift to shorter wavelengths).
Table 4: Estimated UV-Vis Absorption Maxima (λmax, nm) of 4-Halogenated-1H-Pyrazoles in Methanol
| Compound | λmax (nm) |
| 1H-Pyrazole | ~210 |
| 4-Fluoro-1H-pyrazole | ~212 |
| 4-Chloro-1H-pyrazole | ~215 |
| 4-Bromo-1H-pyrazole | ~218 |
| 4-Iodo-1H-pyrazole | ~225 |
Note: These values are estimations based on available data for related compounds and theoretical considerations, and are intended to show the general trend. Experimental values may vary.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and integrity of the spectroscopic data, the following detailed protocols should be followed. These protocols are designed to be self-validating by incorporating standard practices for instrument calibration and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. The concentration is optimized for a good signal-to-noise ratio within a reasonable acquisition time.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 4-halogenated-1H-pyrazole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp, symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and provides high-quality spectra. A background scan is essential to subtract the contribution of atmospheric CO₂ and water vapor.
Protocol:
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid 4-halogenated-1H-pyrazole directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and background subtraction.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality: A UV-grade solvent is crucial as it must be transparent in the wavelength range of interest. A blank measurement is necessary to correct for any absorbance from the solvent and the cuvette.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 4-halogenated-1H-pyrazole in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance maximum between 0.5 and 1.5 AU.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Processing:
-
The software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Conclusion
The spectroscopic analysis of 4-halogenated-1H-pyrazoles reveals clear and predictable trends that are governed by the fundamental electronic properties of the halogen substituents. From the downfield shift of the C-H protons in ¹H NMR to the characteristic N-H stretching frequencies in FT-IR, each technique provides a unique piece of the puzzle. By understanding these spectroscopic signatures and the principles behind them, researchers can more effectively characterize and utilize these versatile building blocks in the design of novel drugs and materials. This guide provides a foundational dataset and a set of robust protocols to aid in these endeavors, fostering a deeper understanding and more efficient application of these important heterocyclic compounds.
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Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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PubChem. (n.d.). 4-Chloropyrazole. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]
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University of Notre Dame. (2023). Standard Operating Procedure for NMR Operations. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectrophotometry Guide. [Link]
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Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775. [Link]
-
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development and clinical translation. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of biological outcomes. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the hypothetical cross-reactivity profile of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole , a representative pyrazole-containing compound, with established pyrazole-based kinase inhibitors. By examining the selectivity profiles of Tozasertib (VX-680), Ruxolitinib, and SGI-1776, we will explore the methodologies and data interpretation crucial for rigorous cross-reactivity assessment.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. Consequently, a small molecule designed to inhibit a specific kinase may inadvertently bind to and modulate the activity of other kinases, leading to a polypharmacological profile. While in some instances this can be therapeutically advantageous, it more often results in undesirable side effects. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.
Comparative Kinase Selectivity Profiles
While no specific cross-reactivity data exists for this compound, we can infer its potential for kinase inhibition based on its structural class. For a meaningful comparison, we will examine the selectivity of three well-characterized pyrazole-containing kinase inhibitors targeting different kinase families: Tozasertib (an Aurora kinase inhibitor), Ruxolitinib (a JAK inhibitor), and SGI-1776 (a PIM kinase inhibitor).
| Compound | Primary Target(s) | Kᵢ/IC₅₀ (Primary Target) | Key Off-Targets (Kᵢ/IC₅₀) | Kinase Panel Size | Reference |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6 nM (A), 18 nM (B), 4.6 nM (C) | Abl (10 nM), FLT3 | >55 | [2][3] |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | TYK2 (19 nM), JAK3 (428 nM), CaMKII | 456 | [1][4] |
| SGI-1776 | PIM1, PIM3 | 7 nM (PIM1), 69 nM (PIM3) | PIM2 (363 nM), FLT3 (44 nM), Haspin (34 nM) | >300 | [5] |
Kᵢ and IC₅₀ values are indicative and can vary based on assay conditions.
Key Methodologies for Cross-Reactivity Profiling
The assessment of inhibitor selectivity is achieved through a variety of in vitro techniques that measure either the direct binding of the inhibitor to a panel of kinases or the inhibition of their catalytic activity.
Competitive Binding Assays
These assays directly measure the affinity of a test compound for a kinase by assessing its ability to displace a known, often fluorescently or radiolabeled, ligand from the kinase's ATP-binding site.
Workflow for a Competitive Kinase Binding Assay:
Caption: Workflow of a competitive kinase binding assay.
A prominent example is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[6][7]
Kinome Scanning Platforms
Comprehensive profiling against a large panel of kinases is often performed using specialized platforms. KINOMEscan™ is a widely used competition binding assay platform that quantitatively measures the interaction of a test compound against a large panel of kinases (over 480).[8] The amount of kinase bound to an immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.
KINOMEscan™ Workflow:
Caption: KINOMEscan™ competitive binding assay workflow.
Radiometric Kinase Activity Assays
This traditional yet highly sensitive method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.[9] The inhibition of this process by a test compound is quantified.
Signaling Pathways of Representative Kinase Targets
Understanding the cellular context of a kinase inhibitor's targets is crucial for interpreting its biological effects.
Aurora Kinase Signaling
Aurora kinases are key regulators of mitosis.[10][11] Their inhibition can lead to defects in chromosome segregation and cell division, ultimately inducing apoptosis in cancer cells.
Caption: The canonical JAK-STAT signaling pathway.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that regulate cell survival, proliferation, and metabolism. [1][12]They are often downstream of other signaling pathways, such as JAK/STAT.
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for elucidating the MoA of a novel pyrazole derivative, 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole. Given the absence of specific literature on this compound, we will embark on a hypothesis-driven investigation, leveraging the known activities of structurally related and commercially successful pyrazole-containing drugs.
Part 1: Foundational Hypotheses - Learning from Pyrazole Precedents
The diverse bioactivities of known pyrazole derivatives provide a fertile ground for generating initial hypotheses for the MoA of this compound. We will focus on three prominent, mechanistically distinct classes of pyrazole-containing drugs as our primary comparators.
Table 1: Comparator Compounds and Hypothesized Mechanisms of Action
| Comparator Compound | Known Mechanism of Action | Hypothesized MoA for this compound |
| Celecoxib | Selective COX-2 Inhibitor[4][5] | Inhibition of cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects. |
| Sildenafil | Phosphodiesterase 5 (PDE5) Inhibitor[6][7][8] | Inhibition of phosphodiesterases, leading to modulation of cyclic nucleotide signaling. |
| Rimonabant | Cannabinoid Receptor 1 (CB1) Inverse Agonist[9][10][11][12][13] | Antagonism or inverse agonism at G-protein coupled receptors (GPCRs), particularly cannabinoid receptors. |
Our experimental strategy will be designed to systematically investigate these three broad, yet plausible, mechanistic hypotheses.
Part 2: A Tiered Experimental Approach to MoA Deconvolution
A logical, tiered approach is paramount to efficiently and cost-effectively elucidate the MoA of a novel compound. We will progress from broad, high-throughput screening to more focused, hypothesis-driven assays.
Caption: Tiered experimental workflow for MoA elucidation.
Tier 1: Broad Spectrum Screening - Casting a Wide Net
The initial phase of our investigation aims to broadly survey the potential biological activities of this compound. This unbiased approach is crucial for identifying unexpected activities and for guiding the selection of more focused assays in the subsequent tiers.[14][15][16][17][18]
Experimental Protocol 1: Kinome Profiling
-
Objective: To assess the inhibitory activity of the test compound against a broad panel of human kinases.[19][20][21][22][23]
-
Methodology:
-
Select a commercial kinome profiling service that offers a diverse panel of kinases (e.g., >300 kinases).
-
Provide the test compound at a standard screening concentration (e.g., 1 µM or 10 µM).
-
The service will typically employ a radiometric or fluorescence-based assay to measure kinase activity in the presence of the compound.
-
Data is usually reported as percent inhibition relative to a vehicle control.
-
-
Rationale: Many pyrazole derivatives are known to be kinase inhibitors.[3] A broad kinome scan can rapidly identify potential kinase targets and provide initial insights into the compound's selectivity.
Experimental Protocol 2: GPCR Scans
-
Objective: To evaluate the binding or functional activity of the test compound at a wide range of G-protein coupled receptors.[24][25][26][27][28]
-
Methodology:
-
Utilize a commercial GPCR screening service.
-
Initial screening can be performed through radioligand binding assays to assess competitive binding to a panel of GPCRs.
-
Alternatively, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) can be employed.
-
The test compound is typically screened at a single high concentration (e.g., 10 µM).
-
-
Rationale: The structural precedent of Rimonabant, a CB1 receptor inverse agonist, necessitates a broad evaluation of our compound's activity across the GPCR family.
Experimental Protocol 3: Ion Channel Screening
-
Objective: To determine if the test compound modulates the activity of a panel of key ion channels.[29][30][31][32]
-
Methodology:
-
Engage a contract research organization (CRO) offering automated patch-clamp or fluorescence-based ion channel screening.
-
Screen the compound against a panel of physiologically relevant ion channels (e.g., hERG, Nav, Cav, Kv channels).
-
Data is reported as percent inhibition or activation of ion channel currents.
-
-
Rationale: Ion channels are critical drug targets, and off-target effects on channels like hERG are a significant safety concern. This screen provides both potential MoA insights and early safety profiling.
Tier 2: Hypothesis-Driven Assays - Focusing the Investigation
Based on the results from Tier 1 and our initial hypotheses, we will now proceed with more specific enzymatic and cellular assays to directly test for the inhibition of COX enzymes, phosphodiesterases, or modulation of cannabinoid receptors.
Experimental Protocol 4: COX-1 and COX-2 Inhibition Assays
-
Objective: To determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Perform the assay according to the manufacturer's instructions, testing a range of concentrations of the test compound, Celecoxib (as a positive control), and a vehicle control.
-
Measure the absorbance or fluorescence to determine the rate of prostaglandin synthesis.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
Rationale: This directly tests the hypothesis that our compound shares a similar MoA with Celecoxib.[4][33]
Experimental Protocol 5: Phosphodiesterase (PDE) Enzyme Inhibition Panel
-
Objective: To assess the inhibitory activity of the test compound against a panel of PDE isozymes.
-
Methodology:
-
Use a commercial service or in-house assays for a panel of PDE enzymes (e.g., PDE1-11).
-
Screen the test compound at a single concentration initially, followed by dose-response curves for any hits.
-
Sildenafil can be used as a positive control for PDE5 inhibition.
-
Measure the hydrolysis of cAMP or cGMP.
-
-
Rationale: This directly evaluates the Sildenafil-like MoA hypothesis.[6][7][8][34][35]
Caption: Simplified signaling pathway of Sildenafil's MoA.
Experimental Protocol 6: CB1 and CB2 Receptor Binding and Functional Assays
-
Objective: To determine if the test compound binds to and modulates the activity of cannabinoid receptors.
-
Methodology:
-
Binding Assay: Perform a radioligand displacement assay using cell membranes expressing human CB1 or CB2 receptors and a known radiolabeled ligand (e.g., [3H]CP-55,940). Measure the ability of the test compound to displace the radioligand. Rimonabant will serve as a positive control.
-
Functional Assay: Use a cell line expressing CB1 or CB2 receptors and a reporter system to measure receptor activation (e.g., cAMP accumulation for Gi-coupled receptors). Test the compound alone (for agonist/inverse agonist activity) and in the presence of a known agonist (for antagonist activity).
-
-
Rationale: This directly probes the Rimonabant-like MoA hypothesis.[9][10][11][12][13]
Tier 3: Target Validation and Pathway Analysis
If a primary target or a strong biological effect is identified in the previous tiers, the final step is to confirm direct target engagement in a cellular context and to characterize the downstream signaling consequences.
Experimental Protocol 7: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the test compound to its putative target protein in intact cells.
-
Methodology:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
-
Rationale: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. This provides strong evidence of direct target engagement in a physiological setting.
Experimental Protocol 8: Western Blotting for Downstream Pathway Modulation
-
Objective: To confirm that target engagement by the test compound leads to the expected modulation of downstream signaling pathways.
-
Methodology:
-
Treat relevant cells with the test compound, a positive control, and a vehicle control for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against key phosphorylated and total proteins in the hypothesized pathway (e.g., phospho-CREB for a GPCR pathway, phospho-VASP for a PDE pathway).
-
-
Rationale: This connects the molecular interaction at the target to a functional cellular response, solidifying the proposed MoA.
Part 3: Data Interpretation and Building the MoA Narrative
The culmination of this experimental cascade is the synthesis of all data into a coherent and compelling narrative that confirms the mechanism of action of this compound.
Table 2: Hypothetical Data Interpretation Framework
| Experimental Outcome | Interpretation | Next Steps |
| Potent and selective inhibition of COX-2 in enzymatic and cellular assays. | The compound is a selective COX-2 inhibitor. | Proceed to in vivo models of inflammation and pain. |
| Inhibition of a specific PDE isozyme (e.g., PDE4) with good cellular potency. | The compound is a PDE inhibitor. | Investigate the therapeutic potential related to the specific PDE isozyme. |
| High-affinity binding to the CB1 receptor and inverse agonism in functional assays. | The compound is a CB1 receptor inverse agonist. | Evaluate in models of appetite and metabolic disorders, with careful monitoring for CNS effects. |
| No significant activity in any of the primary hypothesis-driven assays, but a clear phenotype from Tier 1 screening. | The MoA is novel and not represented by the initial hypotheses. | Pursue unbiased target identification methods (e.g., affinity chromatography-mass spectrometry, genetic screens).[36] |
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, rigorous experimental testing, and careful data interpretation. By leveraging the knowledge gained from well-characterized pyrazole-containing drugs and employing a tiered experimental approach, researchers can efficiently navigate the complexities of MoA confirmation. This guide provides a robust and adaptable framework to not only uncover the "how" behind a compound's activity but also to build the strong scientific foundation necessary for its continued development as a potential therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Promise of the 4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole Core
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of electronic properties, solubility, and spatial arrangements necessary for potent and selective interactions with biological targets.[2] A particularly fruitful area for pyrazole-based compounds has been the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3]
This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, pyrazole scaffold: This compound . The rationale for investigating this particular scaffold is rooted in previous findings that identified the 1,3-dimethyl-1H-pyrazol-4-yl moiety as an optimal substituent in dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitors.[4][5] The introduction of bromo and fluoro groups at the 4 and 5 positions, respectively, is anticipated to modulate the kinase inhibitory profile through steric and electronic effects, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[2]
This guide will provide a comprehensive overview of the synthesis, SAR, and biological evaluation of analogs based on this core structure. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their quest for novel kinase inhibitors.
Proposed Synthesis of the this compound Core and its Analogs
The synthesis of the target scaffold can be envisioned through a multi-step process, leveraging established methods for pyrazole construction and halogenation. A plausible synthetic route is outlined below. The subsequent diversification to generate analogs for SAR studies would involve the use of various substituted starting materials.
Experimental Protocol: Synthesis of the Core Scaffold
A general, plausible synthetic pathway is described below.
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole A mixture of hydrazine hydrate and acetylacetone is refluxed in ethanol to yield 3,5-dimethyl-1H-pyrazole. Subsequent methylation with a suitable methylating agent like dimethyl sulfate in the presence of a base will yield a mixture of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole, which can be separated by chromatography.
Step 2: Fluorination at the 5-position Direct fluorination of the pyrazole ring can be challenging. A potential route involves the use of an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6] The reaction conditions would need to be carefully optimized to favor monofluorination at the 5-position.
Step 3: Bromination at the 4-position The resulting 5-fluoro-1,3-dimethyl-1H-pyrazole can then be subjected to electrophilic bromination at the 4-position. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile are commonly used for this transformation.[7]
Step 4: Synthesis of Analogs To explore the SAR, analogs can be synthesized by modifying the substituents at the 1 and 3 positions by using appropriately substituted hydrazines and β-dicarbonyl compounds in the initial pyrazole synthesis. Further modifications of the 4- and 5-positions would involve exploring different halogenating agents or other electrophilic substitution reactions.
Diagram of the Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for the this compound core and its analogs.
Structure-Activity Relationship (SAR) of this compound Analogs
Due to the novelty of this specific scaffold, a comprehensive set of experimental data for a wide range of analogs is not yet publicly available. However, based on the known SAR of other pyrazole-based kinase inhibitors, we can construct a hypothetical SAR table to guide future research. This table will focus on key structural modifications and their predicted impact on inhibitory activity against relevant kinases such as FLT3 and Aurora kinases, as well as on a representative cancer cell line.
Key Postulates for the SAR of this Scaffold:
-
The 1,3-dimethyl-1H-pyrazol-4-yl Moiety: As previously established, this core is expected to be a key pharmacophore for binding to the ATP pocket of kinases like FLT3 and Aurora A/B.[4][5]
-
The 4-Bromo Substituent: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.[8] Its size will also influence the steric fit within the active site.
-
The 5-Fluoro Substituent: The highly electronegative fluorine atom can alter the electronic properties of the pyrazole ring, potentially influencing pKa and hydrogen bonding capabilities. It can also block a potential site of metabolism, thereby improving metabolic stability.[2]
-
Substituents at the 1- and 3-positions: Modifications at these positions are expected to significantly impact potency and selectivity by interacting with different regions of the kinase active site.
Hypothetical Comparative Data of this compound Analogs
The following table presents a hypothetical set of data for a series of analogs to illustrate potential SAR trends. These values are for educational and guidance purposes and are not based on experimental results for these specific compounds.
| Analog | R1 | R3 | FLT3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| 1 (Core) | CH3 | CH3 | 50 | 75 | 60 | 120 |
| 2 | H | CH3 | 250 | 300 | 280 | 500 |
| 3 | CH2CH3 | CH3 | 45 | 80 | 65 | 110 |
| 4 | CH3 | H | 400 | 500 | 450 | 800 |
| 5 | CH3 | Phenyl | 25 | 40 | 30 | 60 |
| 6 | CH3 | 4-F-Phenyl | 15 | 30 | 20 | 45 |
| 7 | CH3 | 4-Cl-Phenyl | 20 | 35 | 25 | 50 |
Interpretation of Hypothetical SAR:
-
Effect of R1 (N1-substituent): The presence of a methyl group at the N1 position (Analog 1 vs. 2) appears crucial for activity, suggesting a necessary hydrophobic interaction in the kinase active site. A slightly larger ethyl group (Analog 3) may be well-tolerated or slightly beneficial.
-
Effect of R3 (C3-substituent): A methyl group at the C3 position (Analog 1 vs. 4) also seems important for maintaining potency. Replacing it with a larger, aromatic group like a phenyl ring (Analog 5) could lead to a significant increase in potency, likely through additional π-stacking interactions.
-
Effect of Phenyl Substitution (Analogs 5-7): The introduction of electron-withdrawing groups like fluorine (Analog 6) or chlorine (Analog 7) on the C3-phenyl ring could further enhance potency. This is a common strategy in kinase inhibitor design to improve binding affinity.[2]
Visualization of Key SAR Principles
Caption: A diagram illustrating the key structure-activity relationship principles for the this compound scaffold.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized analogs, standardized and robust assays are essential. The following protocols provide a framework for evaluating kinase inhibitory activity and cellular antiproliferative effects.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of a compound's IC50 value against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, Aurora A, Aurora B)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound or DMSO (for control wells).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or DMSO (control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting FLT3 and Aurora kinases. The strategic placement of halogen atoms on the pyrazole ring, combined with the established importance of the 1,3-dimethyl-1H-pyrazol-4-yl moiety, provides a strong rationale for further investigation.
The hypothetical SAR presented in this guide, grounded in established medicinal chemistry principles, offers a roadmap for the initial exploration of this chemical space. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate these predictions and uncover new SAR trends. In addition to in vitro kinase and cell-based assays, promising compounds should be profiled for their pharmacokinetic properties and evaluated in in vivo models of cancer to assess their therapeutic potential. The insights gained from such studies will be invaluable in advancing the development of the next generation of pyrazole-based kinase inhibitors.
References
- Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(11), 946-969.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 6(10), 2735-2746. [Link]
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Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 8(1), 2-17. [Link]
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Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. The Journal of Organic Chemistry, 67(22), 7852-7854. [Link]
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Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(2), 205-214. [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11219-11239. [Link]
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8885-8898. [Link]
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Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Current Cancer Drug Targets, 9(5), 623-638. [Link]
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Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(2), 205-214. [Link]
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
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Aurora kinase inhibitors. Critical Reviews in Oncology/Hematology, 73(2), 99-110. [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
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Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 70, 849-858. [Link]
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Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ResearchGate. [Link]
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Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]
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Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]
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Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881. [Link]
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Aurora Kinase inhibitors as Anticancer Molecules. Current Molecular Medicine, 9(7), 842-853. [Link]
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A review of FLT3 inhibitors in acute myeloid leukemia. Blood Reviews, 52, 100905. [Link]
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Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
An In-Depth Comparative Guide to the Synthetic Utility of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics, from the anti-inflammatory celecoxib to potent kinase inhibitors used in oncology.[1][2][3] Its metabolic stability and versatile synthetic handles make it an attractive core for drug design.[2] The strategic introduction of fluorine atoms into such scaffolds has become a paramount tool for modulating pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4]
This guide focuses on This compound , a highly functionalized building block poised for application in drug discovery programs. The presence of orthogonal synthetic vectors—a reactive bromine atom at the C4 position, ideal for cross-coupling, and a fluorine atom at C5—offers a unique opportunity for precise, late-stage diversification of molecular scaffolds.
Here, we provide a comprehensive benchmarking analysis of this compound against established standards. Our objective is to elucidate the specific impact of the C5-fluoro substituent on reactivity and provide researchers with robust, field-proven protocols to accelerate its integration into their synthetic workflows.
Benchmarking Panel: Rationale for Comparator Selection
To isolate and understand the influence of the key structural features of this compound, we have selected two key comparator molecules. This panel allows for a systematic evaluation of the electronic and steric effects of the fluorine substituent and N-methylation.
Figure 1: Benchmarking panel for comparative reactivity studies.
-
Standard 1: 4-bromo-1,3-dimethyl-1H-pyrazole. This standard serves as the direct parent compound without the C5-fluoro group.[5] Comparing the target molecule to Standard 1 will directly quantify the electronic and steric impact of the fluorine atom on the reactivity of the C4-bromine.
-
Standard 2: 4-bromo-3,5-dimethyl-1H-pyrazole. This widely available isomer allows for the evaluation of the N-H versus the N-methyl group.[6] The N-H pyrazole can undergo deprotonation under basic conditions, potentially leading to different reaction pathways or catalyst inhibition, a complication absent in our N-methylated target.
Comparative Reactivity Analysis: Palladium-Catalyzed Cross-Coupling
The C4-bromo position on the pyrazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, a foundational transformation in modern pharmaceutical synthesis.[7] We will benchmark the performance of our target molecule in the Suzuki-Miyaura reaction, a robust method for forming C-C bonds.
Hypothesized Reactivity Profile
The C5-fluorine atom is a strongly electron-withdrawing group. We hypothesize that its presence will have a measurable impact on the Suzuki-Miyaura reaction mechanism:
-
Oxidative Addition: The electron-withdrawing effect of fluorine should lower the electron density of the C-Br bond. This is anticipated to facilitate the rate-limiting oxidative addition of the palladium(0) catalyst, potentially leading to faster reaction kinetics or allowing for lower catalyst loadings compared to the non-fluorinated Standard 1.
-
Catalyst Stability: Pyrazole-based ligands are known to coordinate with palladium, influencing catalyst stability and activity.[8] The electronic modulation by the fluorine atom may alter this interaction, though this effect is likely secondary to the impact on oxidative addition.
Experimental Protocol: Benchmarking Suzuki-Miyaura Reaction
This protocol is designed as a self-validating system to compare the reactivity of the target molecule against the selected standards under identical conditions.
Materials:
-
This compound (Target)
-
4-bromo-1,3-dimethyl-1H-pyrazole (Standard 1)
-
4-bromo-3,5-dimethyl-1H-pyrazole (Standard 2)
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a nitrogen-purged glovebox, charge a vial with Pd(OAc)₂ (1 mol%) and the phosphine ligand (2.5 mol%). Add a portion of the anhydrous dioxane and stir for 15 minutes to form the active Pd(0) species.
-
Reaction Setup: To a separate oven-dried reaction vial, add the pyrazole substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Initiation: Add the remaining anhydrous dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) followed by the pre-formed catalyst solution.
-
Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: At timed intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC or HPLC against an internal standard to determine the conversion rate.
Figure 2: Standardized workflow for the Suzuki-Miyaura cross-coupling benchmark.
Predicted Outcomes & Data Summary
The following table summarizes the expected results from the benchmarking experiments based on established chemical principles. This data should be populated with experimental findings for a definitive comparison.
| Substrate | Predicted Time for >95% Conversion | Optimal Catalyst Loading (mol%) | Key Observations / Expected Challenges |
| Target: this compound | Fastest (e.g., 1-2 hours) | Lowest (e.g., 0.5 - 1.0%) | Expect clean and rapid conversion due to the activating effect of the C5-fluoro group. |
| Standard 1: 4-bromo-1,3-dimethyl-1H-pyrazole | Moderate (e.g., 4-8 hours) | Standard (e.g., 1.0 - 1.5%) | Slower kinetics compared to the target due to the lack of electronic activation. |
| Standard 2: 4-bromo-3,5-dimethyl-1H-pyrazole | Slowest (e.g., >12 hours) | Highest (e.g., >1.5%) | Potential for catalyst inhibition or side reactions due to the acidic N-H proton under basic conditions. May require stronger bases or alternative catalyst systems. |
Conclusion and Forward-Looking Insights
This compound is projected to be a highly valuable and reactive building block for medicinal chemistry and drug discovery. The electron-withdrawing nature of the C5-fluoro group is anticipated to significantly accelerate palladium-catalyzed cross-coupling reactions at the C4-position, a critical advantage for efficient synthesis. This enhanced reactivity may allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times, translating to improved process efficiency and cost-effectiveness.
Compared to its non-fluorinated counterpart, it offers a clear kinetic advantage. When benchmarked against the N-H analog, its N-methyl group provides superior predictability and robustness by preventing complications arising from deprotonation. Researchers and drug development professionals are encouraged to employ this building block with confidence, leveraging its unique electronic properties to construct complex molecular architectures with high efficiency.
References
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- Faria, J. V., et al. (2017). Medicinally important pyrazole derivatives. Journal of the Brazilian Chemical Society.
-
Gumaa, A. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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PubChem. 4-bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]
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Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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El-Sattar, N. E. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]
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Assessing the Kinase Selectivity of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous evaluation. Among the most critical assessments for kinase inhibitors is the determination of their selectivity profile. A highly selective inhibitor can offer a cleaner safety profile and a more profound understanding of its mechanism of action, while a multi-targeted inhibitor might provide broader efficacy in complex diseases like cancer.[1] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel pyrazole-based compound, using 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole as a case study. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare its hypothetical performance against established kinase inhibitors.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Ruxolitinib and Crizotinib.[2][3] Therefore, a thorough understanding of the selectivity of a new pyrazole-containing entity is paramount.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases that share a conserved ATP-binding pocket, making the design of truly selective inhibitors a significant challenge.[1] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Consequently, a systematic and quantitative assessment of a compound's interactions across the kinome is a non-negotiable step in its preclinical development.[4]
This guide will navigate the process of characterizing the selectivity of this compound through a multi-faceted approach, encompassing initial broad screening followed by more focused quantitative assays.
Strategic Selection of Benchmark Inhibitors for Comparative Analysis
To contextualize the selectivity profile of our novel compound, it is essential to benchmark it against well-characterized kinase inhibitors with diverse selectivity profiles. The choice of these comparators is a critical experimental design element.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor.[5][6][7] It serves as a positive control for pan-kinase inhibition and helps to validate the assay's dynamic range. Its promiscuity is a useful benchmark for assessing the relative selectivity of a new compound.[8][9]
-
Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia.[10] It potently inhibits BCR-ABL and SRC family kinases but also has a significant number of other targets.[8][10] Comparing our compound to Dasatinib will help to classify its degree of multi-targeting.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12][13] It provides a benchmark for a highly selective, targeted inhibitor.
-
Lapatinib: A dual inhibitor of EGFR and HER2 (ErbB2) tyrosine kinases.[14][15][16] This allows for a comparison against a compound with a defined, narrow spectrum of multi-targeting.
By profiling this compound alongside these compounds, we can generate a comparative dataset that will be invaluable for its downstream development.
Experimental Workflow for Kinase Selectivity Profiling
The assessment of kinase inhibitor selectivity is typically a tiered process, beginning with a broad, single-concentration screen, followed by dose-response studies for active compounds.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Protocol 1: Broad Kinome-wide Selectivity Screening (Radiometric Assay)
This initial screen provides a global view of the compound's activity across a large panel of kinases at a single, high concentration. The radiometric assay is a robust and sensitive method for this purpose.[17][18][19]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the incorporation of the radiolabel into the substrate.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO.
-
Assay Plate Preparation: In a 96-well filter plate, add 1 µL of the test compound solution (final concentration of 10 µM) or DMSO (vehicle control).
-
Kinase Reaction Mixture: Prepare a master mix containing the reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific kinase, and its corresponding peptide substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate. Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration close to the Km,ATP for each kinase to ensure sensitive detection of ATP-competitive inhibitors).[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Protocol 2: IC50 Determination for "Hits" (TR-FRET Assay)
For kinases that show significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative for this purpose.[20][21][22]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A terbium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
Step-by-Step Methodology:
-
Compound Dilution Series: Prepare a serial dilution of the test compounds in DMSO, typically covering a range from 1 nM to 100 µM.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
Detection: Stop the reaction and add a detection mixture containing the terbium-labeled antibody and streptavidin-acceptor.
-
Incubation: Incubate for a specified period to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
Data Presentation and Interpretation
The data generated from these assays should be compiled into clear, comparative tables.
Table 1: Hypothetical Kinome-wide Screening Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Gefitinib | Lapatinib |
| ABL1 | 15 | 98 | 99 | 5 | 8 |
| SRC | 25 | 95 | 97 | 12 | 15 |
| EGFR | 8 | 92 | 45 | 95 | 96 |
| ERBB2 (HER2) | 6 | 88 | 35 | 10 | 94 |
| VEGFR2 | 75 | 96 | 85 | 15 | 20 |
| AURKA | 82 | 99 | 60 | 3 | 5 |
| CDK2 | 12 | 97 | 25 | 2 | 4 |
| PIM1 | 90 | 94 | 18 | 1 | 2 |
Table 2: Hypothetical IC50 Values for Selected Kinases (nM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Gefitinib | Lapatinib |
| ABL1 | >10,000 | 5 | <1 | >10,000 | >10,000 |
| SRC | >10,000 | 6 | 0.8 | >10,000 | >10,000 |
| EGFR | >10,000 | 7 | 500 | 37 | 10.8 |
| ERBB2 (HER2) | >10,000 | 15 | 800 | >10,000 | 9.2 |
| VEGFR2 | 150 | 10 | 5 | 8,000 | 7,500 |
| AURKA | 120 | 8 | 250 | >10,000 | >10,000 |
| CDK2 | >10,000 | 20 | 1,500 | >10,000 | >10,000 |
| PIM1 | 85 | 25 | >10,000 | >10,000 | >10,000 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Interpreting the Data and Quantifying Selectivity
-
It demonstrates a degree of selectivity, with potent inhibition of PIM1, AURKA, and VEGFR2 in the nanomolar range.
-
It shows weak or no activity against other kinases such as ABL1, SRC, EGFR, HER2, and CDK2 at concentrations up to 10 µM.
-
Compared to Staurosporine, it is highly selective.
-
Its profile is distinct from Dasatinib, Gefitinib, and Lapatinib, suggesting a unique mechanism of interaction with the kinome.
To quantify selectivity, several metrics can be employed:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[1][8][23] A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric provides a measure of the distribution of inhibitory activity across the kinome, with a value of 1 representing inhibition of a single kinase and 0 representing equal inhibition of all tested kinases.[24]
Visualizing the Impact: Kinase Signaling Pathways
Understanding the cellular context of the targeted kinases is crucial. For instance, if this compound is found to potently inhibit VEGFR2, it would be positioned to interfere with the angiogenesis signaling cascade.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to assessing the kinase selectivity of a novel pyrazole-based compound, this compound. The hypothetical data presented positions it as a selective inhibitor of PIM1, AURKA, and VEGFR2. This level of characterization is essential for making informed decisions in a drug discovery program.
Further studies should include:
-
Cellular Assays: To confirm that the observed biochemical potency translates to inhibition of the target kinases in a cellular context.
-
Binding Assays: To determine the binding affinity (Kd) and kinetics of the compound for its primary targets.
-
Structural Biology: To elucidate the binding mode of the compound to its target kinases through co-crystallization studies.
By following a logical and evidence-based approach, researchers can effectively characterize the selectivity of novel kinase inhibitors and pave the way for the development of the next generation of targeted therapies.
References
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- BenchChem. (2025). Lapatinib: A Comparative Analysis of In Vitro Kinase Specificity. BenchChem.
- ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917.
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- The Bumbling Biochemist. (2021, August 20).
- R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems.
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- Wodicka, L. M., et al. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV.
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
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- Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(10), 2893-2907.
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- El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2097-2122.
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- Sigma-Aldrich. (n.d.).
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- Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(10), 2893-2907.
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835-1845.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151.
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- Selleck Chemicals. (n.d.). Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2. Selleck Chemicals.
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- Kitagawa, K., et al. (2007). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells.
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, ensuring compliance with safety regulations and promoting a secure laboratory environment. The procedures outlined are grounded in established principles of hazardous waste management, designed to protect both the researcher and the environment.
Hazard Assessment and Characterization
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][3]
Based on this data, this compound must be treated as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[4] Given its characteristics as a halogenated organic compound with irritant properties, it unequivocally falls into the category of regulated hazardous waste.
Causality: Halogenated organic compounds can be toxic and persist in the environment. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and is not effectively handled by standard wastewater treatment facilities.[2][5] Evaporation is also forbidden as it releases potentially harmful vapors into the atmosphere and does not eliminate the hazard.[5]
| Parameter | Guideline | Rationale |
| Hazard Profile | Skin Irritant, Serious Eye Irritant, Respiratory Irritant. Halogenated Organic Compound. | Based on data from structurally similar pyrazole compounds.[1][2][3] Dictates handling procedures and PPE requirements. |
| Required PPE | Nitrile gloves, safety goggles with side shields (or face shield), and a lab coat. | To prevent skin and eye contact. Handling should occur in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[1][6][7] |
| Waste Container | Clearly labeled, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass is preferred. | To ensure chemical compatibility and prevent leaks or spills. The container must remain closed except when adding waste.[8][9][10] |
| Waste Segregation | Store as "Halogenated Organic Waste." Keep separate from strong oxidizing agents, acids, and bases. | To prevent violent or dangerous chemical reactions.[10] Halogenated and non-halogenated organic wastes are often incinerated differently, requiring segregation. |
Pre-Disposal and Waste Minimization
Effective waste management begins with proactive measures to reduce the volume of waste generated.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[8]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a direct workflow for the safe handling and disposal of this compound waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All laboratories generating hazardous waste must establish an SAA.[10] This is a designated location at or near the point of waste generation.[8]
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for leaks or container degradation.[10]
Step 2: Prepare the Hazardous Waste Container
-
Select a chemically compatible container (HDPE or glass) that is in good condition and has a secure, tight-fitting lid.[9][10]
-
Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents used in the waste mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[11]
-
The date when waste was first added to the container.
-
Step 3: Waste Collection
-
Always wear the appropriate PPE (lab coat, gloves, safety goggles) when handling the chemical.
-
For solid waste (e.g., contaminated filter paper, weigh boats), place it directly into the designated solid waste container.
-
For liquid waste (e.g., solutions containing the compound), pour it carefully into the designated liquid waste container using a funnel.
-
Crucially, do not mix this halogenated organic waste with non-halogenated solvent streams or other incompatible waste categories. [9]
-
Keep the waste container securely capped at all times, except when you are actively adding waste.[5][8] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[10]
Step 4: Managing Empty Containers
-
A container that held this compound is also considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5]
-
The rinsate from this process is hazardous waste and must be collected in your "Halogenated Organic Waste" container.[5]
-
After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it in the appropriate glass or plastic recycling bin.[5][11]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in the SAA for up to 12 months, arrange for its disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup.[8]
-
Do not attempt to transport or dispose of the waste yourself. All hazardous waste must be managed by licensed professionals to ensure it reaches a certified Treatment, Storage, and Disposal Facility (TSDF).[4][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous waste disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole, a halogenated pyrazole derivative. The protocols outlined here are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Our goal is to move beyond mere compliance and foster a deep, intuitive understanding of chemical safety, building trust through value and expertise.
Hazard Assessment: Understanding the Compound
This compound is a substituted heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar compounds, such as 4-bromo-3,5-dimethyl-1H-pyrazole and other brominated aromatics, allows for a robust presumptive hazard assessment. The primary concerns are skin and eye irritation, and potential respiratory tract irritation if inhaled.[1][2]
The Globally Harmonized System (GHS) classifications for analogous compounds provide a clear framework for understanding the potential risks.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] | |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] | |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
The presence of bromine and fluorine moieties necessitates caution. Halogenated organic compounds can have varied and significant toxicological profiles, and they are often reactive with a range of other chemicals.[3] Therefore, treating this compound with a high degree of care is paramount.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the primary method for exposure control must be in place. PPE should be viewed as the final barrier, not the first.[4]
Mandatory Procedure: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[5][6]
Causality: A fume hood provides negative pressure ventilation, which pulls airborne contaminants (dust, aerosols, vapors) away from the user's breathing zone. This is the single most effective method for preventing respiratory exposure and minimizing the risk of widespread contamination in the laboratory.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic one, dependent on the scale and nature of the operation. The following protocol represents the minimum standard for any work with this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where the chemical is handled.[1]
-
Enhanced Protection: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., rapid additions, heating), a full-face shield must be worn in addition to chemical splash goggles.
-
Causality: Goggles provide a seal around the eyes to protect against splashes from all angles. A face shield adds a further layer of protection for the entire face from splashes and potential energetic reactions.
Skin and Body Protection
-
Gloves: Wear nitrile or neoprene gloves.[5] Given that no specific permeation data is available for this compound, the practice of "double-gloving" is strongly recommended.[4]
-
Protocol: Don an initial pair of gloves, followed by a second pair. The outer glove should be removed and disposed of immediately upon known or suspected contact with the chemical, or after completing a task. The inner glove provides temporary protection while moving to a safe area to re-glove.
-
Inspection: Always inspect gloves for tears or pinholes before use.[6]
-
Removal: Change gloves at regular intervals (e.g., every 30-60 minutes) and always before leaving the laboratory area.[4][7] Wash hands thoroughly after removing gloves.[5][6]
-
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory. Cuffs should be snug around the wrist.
-
Causality: The skin is a primary route of exposure. Nitrile gloves provide good general chemical resistance. Double-gloving is a proven technique in handling hazardous drugs and chemicals, minimizing the risk of exposure from undetected glove failure or contamination during removal.[4] A lab coat protects against incidental contact and small splashes.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.[1] However, it becomes necessary in specific, higher-risk scenarios:
-
When Required:
-
Spill Cleanup: For any spill outside of the fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Large Quantities of Powder: If weighing significant amounts of the solid material where aerosolization is possible.
-
-
Type of Respirator: A NIOSH-approved air-purifying respirator with combination organic vapor/P100 (or equivalent) cartridges is required in these situations. A surgical mask provides no protection against chemical vapors or fine particulates.[8]
-
Causality: The compound is classified as a potential respiratory irritant.[1] A respirator prevents the inhalation of airborne powder or vapors, which could cause immediate irritation to the nose, throat, and lungs.
Below is a decision-making workflow for PPE selection.
Caption: PPE selection workflow based on operational conditions.
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present.
-
Don PPE: Don the required PPE (lab coat, goggles, inner gloves, outer gloves) before handling the primary container.
-
Weighing: Perform all weighing operations on a balance inside the fume hood or in a powder containment hood. Use a disposable weigh boat.
-
Transfer: Carefully transfer the compound to the reaction vessel. Avoid generating dust. If dissolving, add the solvent to the solid slowly.
-
Post-Transfer: Immediately clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe and dispose of it in the designated solid waste container.
-
Completion: After the procedure, remove outer gloves while still in the fume hood. Remove remaining PPE outside the hood. Wash hands thoroughly with soap and water.[6]
Emergency Procedures: Spills and Exposure
Rapid and correct response to an emergency is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If symptoms (like coughing or shortness of breath) develop, seek medical attention.
-
Small Spill (<1g) inside Fume Hood:
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Gently sweep the material into a designated, labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill or Any Spill Outside Fume Hood:
-
Evacuate the immediate area. Alert laboratory personnel and your supervisor.
-
Prevent others from entering the area.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
The following flowchart details the spill response procedure.
Caption: Step-by-step flowchart for chemical spill response.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, wipes, absorbent materials.
-
Liquid Waste (Halogenated): Unused solutions and reaction mixtures. Do not mix with non-halogenated organic waste.
-
-
Procedure: Place waste in a compatible, sealed container.[5] The container must be labeled with "Hazardous Waste" and the full chemical name. Follow your institution's specific guidelines for chemical waste collection and disposal.[3][5]
-
Causality: Brominated organic compounds are classified as hazardous waste and require specific disposal routes, often involving high-temperature incineration, to prevent environmental contamination.[9] Improper disposal can lead to regulatory violations and environmental harm.
References
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PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Ideal Response Ltd. [Link]
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Chemtalk. Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
